Product packaging for Ethambutol dihydrochloride(Cat. No.:CAS No. 29326-86-1)

Ethambutol dihydrochloride

Cat. No.: B7790668
CAS No.: 29326-86-1
M. Wt: 277.23 g/mol
InChI Key: AUAHHJJRFHRVPV-BZDVOYDHSA-N
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Description

Ethambutol hydrochloride is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of active tuberculosis (TB) of the lungs. (Active TB is also called TB disease.)
TB can be an opportunistic infection (OI) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
Ethambutol Hydrochloride is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of ethambutol hydrochloride is unknown, ethambutol hydrochloride inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.
An antitubercular agent that inhibits the transfer of mycolic acids into the cell wall of the tubercle bacillus. It may also inhibit the synthesis of spermidine in mycobacteria. The action is usually bactericidal, and the drug can penetrate human cell membranes to exert its lethal effect. (From Smith and Reynard, Textbook of Pharmacology, 1992, p863)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H26Cl2N2O2 B7790668 Ethambutol dihydrochloride CAS No. 29326-86-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAHHJJRFHRVPV-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045345
Record name Ethambutol dihydrochloride
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Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-11-7, 22196-75-4
Record name Ethambutol hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Ethambutol dihydrochloride
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Record name Ethambutol dihydrochloride
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Record name [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride
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Record name ETHAMBUTOL DIHYDROCHLORIDE, DL-
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Record name ETHAMBUTOL HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Ethambutol Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of ethambutol dihydrochloride, a crucial antitubercular agent. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

Ethambutol is a bacteriostatic drug effective against Mycobacterium tuberculosis. It is a cornerstone of the multi-drug treatment regimen for tuberculosis. For laboratory and research purposes, the synthesis and purification of this compound are essential for various studies, including the development of new analogs and drug delivery systems. The most prevalent and practical synthetic route involves the condensation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. This guide will focus on this widely adopted method.

Synthesis of Ethambutol

The synthesis of ethambutol is achieved through the reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. The reaction is typically carried out at elevated temperatures, and an excess of the aminobutanol is used to minimize the formation of by-products.

Reaction Scheme:

This protocol is a compilation of best practices derived from established synthetic methods.

Materials:

  • (S)-(+)-2-amino-1-butanol

  • 1,2-dichloroethane

  • Absolute Ethanol

  • Hydrochloric acid (concentrated or as an ethanol solution)

  • Ammonia gas (for neutralization variant)

  • Low-boiling point organic solvent (e.g., methanol) (for neutralization variant)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirrer (magnetic or mechanical)

  • Heating mantle

  • Distillation apparatus (for recovery of excess reactants)

  • pH meter or pH indicator strips

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, place an excess of (S)-(+)-2-amino-1-butanol.

  • Heating: Heat the (S)-(+)-2-amino-1-butanol to a temperature between 110°C and 140°C with continuous stirring.[1]

  • Addition of 1,2-Dichloroethane: Slowly add 1,2-dichloroethane to the heated (S)-(+)-2-amino-1-butanol over a period of 2 to 2.5 hours.[1][2] The molar ratio of (S)-2-aminobutanol to 1,2-dichloroethane can vary, with ratios as high as 9.36:1 being reported to improve yield and reduce byproducts.[1]

  • Reaction: Maintain the reaction mixture at a temperature between 110°C and 140°C for an additional 3 to 7 hours after the addition is complete.[1][2]

  • Recovery of Excess Reactant: After the reaction is complete, recover the excess (S)-(+)-2-amino-1-butanol by vacuum distillation at a temperature of around 150°C and a vacuum pressure of -0.09 MPa.[1][3]

  • Neutralization (Optional Variant): In an alternative procedure, the reaction can be carried out in a low-boiling point organic solvent like methanol at a lower temperature of 70-80°C.[2] In this variant, the hydrochloric acid produced during the reaction is neutralized by bubbling ammonia gas through the reaction mixture until the pH reaches 9-10.[2]

Purification of this compound

The crude ethambutol base is converted to its dihydrochloride salt and purified by crystallization.

Procedure:

  • Dissolution: Cool the crude ethambutol residue to about 70°C and dissolve it in absolute ethanol.[1][3]

  • Acidification: Slowly add an ethanol solution of hydrochloric acid (e.g., 30% HCl in ethanol) to the stirred ethambutol solution at around 30°C.[1][3] Adjust the pH to a range of 3 to 4.[1][4]

  • Crystallization: Slowly cool the solution to a temperature between 0°C and 10°C to induce crystallization of this compound.[1][2][3] The crystallization time can range from 1 to 8 hours.[3]

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals under vacuum.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis and purification of this compound from various sources.

ParameterValueReference
Synthesis
Molar Ratio of (S)-2-aminobutanol to 1,2-dichloroethane9.36:1[1]
Reaction Temperature110°C - 140°C[1]
Reaction Time3 - 7 hours[1][2]
Purification
Crystallization Temperature0°C - 10°C[1][2][3]
pH for Crystallization3.0 - 4.0[1][4]
Product Characteristics
Yield80.16% - 96.3%[2][3]
Purity>99%[1][3][4]
Melting Point199°C - 204°C[1][3]
Residue on Ignition< 0.1%[1]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Ethambutol_Synthesis_Workflow Start Start Reactants (S)-2-amino-1-butanol + 1,2-dichloroethane Start->Reactants Reaction Condensation Reaction (110-140°C) Reactants->Reaction Recovery Vacuum Distillation (Recover excess aminobutanol) Reaction->Recovery Crude Crude Ethambutol Base Recovery->Crude Dissolution Dissolve in Ethanol Crude->Dissolution Acidification Add Ethanolic HCl (pH 3-4) Dissolution->Acidification Crystallization Cool to 0-10°C Acidification->Crystallization Filtration Suction Filtration Crystallization->Filtration Purified This compound (Pure Crystals) Filtration->Purified End End Purified->End

Caption: Workflow for this compound Synthesis and Purification.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound on a laboratory scale. By following the outlined protocols and considering the quantitative data presented, researchers can reliably produce high-purity this compound for their scientific investigations. The provided workflow diagram offers a clear visual summary of the entire process, from starting materials to the final purified product. Adherence to standard laboratory safety practices is paramount during all stages of this synthesis.

References

Ethambutol Dihydrochloride: A Comprehensive Technical Guide to its Physicochemical Properties and Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the essential physicochemical properties and detailed crystal structure of ethambutol dihydrochloride, a primary bacteriostatic agent in the treatment of tuberculosis. This document synthesizes critical data from various scientific sources to offer a comprehensive resource for professionals in drug development and research.

Physicochemical Properties

This compound ((+)-(S,S)-2,2'-(Ethylenediimino)di-1-butanol dihydrochloride) is a synthetic antitubercular agent. The therapeutically active stereoisomer is the (S,S)-form.[1][2] Its fundamental physicochemical characteristics are crucial for formulation development, bioavailability, and understanding its mechanism of action.

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₄N₂O₂·2HCl[3][4]
Molecular Weight 277.23 g/mol [3]
Melting Point 198 - 203 °C[4]
pKa₁ 6.3 - 6.6[1]
pKa₂ 9.3 - 9.5[1]
Solubility (37 °C)
    Water649 mg/mL[1]
    pH 1.2 (SGFsp)771 mg/mL[1]
    pH 4.5 (Phosphate Buffer)706 mg/mL[1]
    pH 6.8 (SIFsp)747 mg/mL[1]
Qualitative Solubility Very soluble in water; slightly soluble in ethanol; very slightly soluble in chloroform; almost insoluble in ether.[4]
Polymorphism Exhibits polymorphism; at least four forms are known for the (S,S)-diastereomer. Form II is used in pharmaceutical formulations.[1][5]
Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

This protocol is based on the standard pharmacopeial capillary method.

  • Sample Preparation: The this compound sample is finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours.

  • Capillary Loading: A small amount of the dried powder is packed into a capillary tube (typically 1.3-1.8 mm outer diameter) to a height of 2.5-3.5 mm. The tube is tapped gently to ensure tight packing.

  • Instrumentation: A calibrated melting point apparatus with a heated metal block or oil bath is used.

  • Measurement:

    • The apparatus is pre-heated to a temperature approximately 10°C below the expected melting point.

    • The capillary tube is inserted into the apparatus.

    • The temperature is then increased at a constant rate, typically 1 °C/min.

    • The melting range is recorded from the temperature at which the substance first begins to collapse or liquefy (onset point) to the temperature at which it is completely molten (clear point).

  • Calibration: The apparatus should be regularly calibrated using certified reference standards with known melting points.

This method determines the equilibrium solubility of the compound.

  • Preparation of Media: Buffer solutions of the desired pH (e.g., pH 1.2, 4.5, 6.8) and purified water are prepared and brought to the target temperature (e.g., 37 °C) in a thermostatically controlled water bath.

  • Sample Addition: An excess amount of this compound is added to flasks containing a known volume of each medium. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: The flasks are sealed and agitated (e.g., in a shaker bath) at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit sedimentation of the excess solid. An aliquot of the supernatant is then withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the drug. Centrifugation can also be used for phase separation.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • pH Verification: The pH of the saturated solution is measured after the experiment to ensure it has not significantly deviated from the initial pH of the buffer.

This method is used to determine the acid dissociation constants of the ionizable groups in the molecule.

  • Instrument Calibration: A potentiometer equipped with a suitable electrode (e.g., a combination glass pH electrode) is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of purified water (or a water-cosolvent mixture for poorly soluble compounds) to achieve a specific concentration (e.g., 0.01 M). The ionic strength of the solution is typically kept constant by adding a background electrolyte like 0.15 M KCl.

  • Titration: The sample solution is placed in a thermostatted vessel and stirred continuously. A standardized titrant (e.g., 0.1 M NaOH for the titration of an acidic salt) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration continues until the pH has passed through both equivalence points.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-neutralization points, which can be determined from the inflection points of the curve. The first and second derivatives of the titration curve can be used to accurately locate these points.

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is a critical determinant of a drug's stability, dissolution rate, and manufacturability. This compound is known to be polymorphic, meaning it can exist in different crystal structures.[5]

Polymorphism and Crystal System

The therapeutically active (S,S)-ethambutol dihydrochloride has at least four known polymorphic forms.[5] Of these, Forms I and II are enantiotropically related, with a reversible single-crystal-to-single-crystal phase transformation occurring upon heating Form II to Form I at approximately 74 °C.[5] Form II is the stable form at room temperature and is the polymorph used in pharmaceutical products.[1] The crystal structures of both Form I and Form II have been determined.[5]

Crystallographic Data

The crystallographic data for the two well-characterized polymorphs of (S,S)-ethambutol dihydrochloride are presented below.

ParameterForm II (Room Temperature)Form I (High Temperature)
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
a (Å) 8.448.54
b (Å) 15.6015.65
c (Å) 5.565.53
β (°) 91.392.1
Volume (ų) 732.4738.3
Z 22
Data sourced from Rubin-Preminger et al., 2004.[5]
Molecular Conformation and Hydrogen Bonding

In the crystalline state, the ethambutol dication adopts a specific conformation. The molecule is characterized by extensive hydrogen bonding, which plays a crucial role in stabilizing the crystal lattice. The primary and secondary amine groups, as well as the hydroxyl groups, act as hydrogen bond donors, while the chloride ions and the oxygen atoms of the hydroxyl groups act as acceptors. This creates a robust three-dimensional network of N-H···Cl, O-H···Cl, and N-H···O interactions, contributing to the overall stability of the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

The determination of a crystal structure is achieved through single-crystal X-ray diffraction.

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality and sufficient size (typically 10-250 µm). This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Selection and Mounting: A suitable single crystal, free of significant defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.

    • The crystal is cooled (often to ~100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

    • The instrument directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

    • A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms in the asymmetric unit are determined using computational methods (e.g., direct methods or Patterson methods). This results in an initial electron density map.

    • A molecular model is built into the electron density map.

    • The model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Structure Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Ethambutol_Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_crystal Crystallographic Characterization cluster_final Final Analysis pc_start This compound Bulk Sample melting_point Melting Point Determination (Capillary Method) pc_start->melting_point solubility Solubility Analysis (Shake-Flask Method) pc_start->solubility pka pKa Determination (Potentiometric Titration) pc_start->pka c_start Crystal Growth (e.g., Slow Evaporation) pc_start->c_start Sample for Crystallization pc_data Physicochemical Data Table melting_point->pc_data solubility->pc_data pka->pc_data final_report Comprehensive Technical Guide pc_data->final_report scxrd Single-Crystal X-ray Diffraction (SCXRD) c_start->scxrd solve_refine Structure Solution & Refinement scxrd->solve_refine c_data Crystallographic Data Table solve_refine->c_data c_data->final_report

Caption: Workflow for Physicochemical and Crystallographic Analysis.

References

Stereospecificity of Ethambutol Enantiomers and Antitubercular Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereospecificity of ethambutol's enantiomers and their corresponding antitubercular activity. Ethambutol, a cornerstone in the treatment of tuberculosis, possesses two chiral centers, resulting in three stereoisomers: the dextrorotatory (+)-(S,S)-enantiomer, the levorotatory (-)-(R,R)-enantiomer, and the achiral meso-form. It is well-established that the antitubercular efficacy of ethambutol is almost exclusively attributed to the (+)-(S,S)-enantiomer. This guide will detail the quantitative differences in activity between the stereoisomers, outline the experimental protocols for determining antitubercular activity and target enzyme inhibition, and provide a methodology for the synthesis and chiral separation of the enantiomers.

Introduction

Ethambutol is a bacteriostatic agent primarily used in combination with other drugs for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis.[1] Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1] The presence of two chiral centers in ethambutol's structure leads to significant differences in the biological activity of its stereoisomers. Understanding this stereospecificity is paramount for optimizing therapeutic efficacy and minimizing potential toxicity.

Stereoisomers of Ethambutol and Antitubercular Activity

Ethambutol exists in three stereoisomeric forms:

  • (+)-(S,S)-Ethambutol: The dextrorotatory enantiomer.

  • (-)-(R,R)-Ethambutol: The levorotatory enantiomer.

  • meso-Ethambutol: An achiral diastereomer.

The antitubercular activity resides almost entirely in the (+)-(S,S)-enantiomer.[2][3] This stereoisomer is reported to be 500-fold more potent than the (-)-(R,R)-enantiomer and 12-fold more potent than the meso-form.[2] In contrast, the primary adverse effect associated with ethambutol, optic neuritis, is not stereospecific, with all three isomers demonstrating equipotent toxicity.[2] This critical difference underscores the importance of using the enantiomerically pure (+)-(S,S)-form in clinical practice to maximize the therapeutic index.

Data Presentation: Comparative Antitubercular Activity
StereoisomerRelative Antitubercular Potency
(+)-(S,S)-Ethambutol~500x more potent than (-)-(R,R)-Ethambutol
~12x more potent than meso-Ethambutol
(-)-(R,R)-EthambutolBaseline
meso-Ethambutol~42x less potent than (+)-(S,S)-Ethambutol

Mechanism of Action: Inhibition of Arabinosyl Transferases

The primary target of ethambutol is a group of membrane-embedded arabinosyltransferases (Emb) involved in the synthesis of the mycobacterial cell wall.[4] Specifically, ethambutol inhibits EmbA, EmbB, and EmbC, which catalyze the transfer of arabinose residues to build the arabinan domains of arabinogalactan and lipoarabinomannan (LAM).[5] This disruption of cell wall synthesis increases its permeability and is key to the bacteriostatic effect of the drug.[1]

Ethambutol (+)-(S,S)-Ethambutol Emb Arabinosyl Transferases (EmbA, EmbB, EmbC) Ethambutol->Emb Inhibition Arabinogalactan Arabinogalactan Synthesis Emb->Arabinogalactan Catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Essential for Bacteriostasis Bacteriostasis CellWall->Bacteriostasis Disruption leads to

Caption: Mechanism of action of (+)-(S,S)-Ethambutol.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized method for determining the MIC of ethambutol against M. tuberculosis is crucial for assessing the activity of its enantiomers. The following protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of each ethambutol stereoisomer that inhibits the visible growth of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • 96-well microtiter plates.

  • (+)-(S,S)-Ethambutol, (-)-(R,R)-Ethambutol, and meso-Ethambutol stock solutions.

  • M. tuberculosis H37Rv strain.

  • Incubator at 37°C.

Procedure:

  • Prepare serial twofold dilutions of each ethambutol stereoisomer in Middlebrook 7H9 broth in the 96-well plates. Concentrations typically range from 0.125 to 64 µg/mL.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control (no inoculum).

  • Seal the plates and incubate at 37°C for 7 to 14 days.

  • The MIC is defined as the lowest drug concentration at which there is no visible growth.

cluster_prep Preparation cluster_assay Assay A Prepare serial dilutions of Ethambutol enantiomers C Inoculate microtiter plate wells A->C B Prepare standardized M. tuberculosis inoculum B->C D Incubate at 37°C C->D E Read MIC values D->E cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare reaction mixture: Membrane fraction, buffer, Ethambutol enantiomer B Add radiolabeled donor and acceptor substrate A->B C Incubate at 37°C B->C D Stop reaction C->D E Filter and wash D->E F Measure radioactivity E->F G Calculate % inhibition and IC50 F->G Racemic Racemic (±)-2-Amino-1-butanol Resolution Chiral Resolution Racemic->Resolution Tartaric L-(+)-Tartaric Acid Tartaric->Resolution S_enantiomer (+)-(S)-2-Amino-1-butanol Resolution->S_enantiomer R_enantiomer (-)-(R)-2-Amino-1-butanol Resolution->R_enantiomer Synthesis Synthesis S_enantiomer->Synthesis Dichloroethane 1,2-Dichloroethane Dichloroethane->Synthesis SS_Ethambutol (+)-(S,S)-Ethambutol Synthesis->SS_Ethambutol

References

The Dawn of a New Antitubercular Agent: The Early Research and Discovery of Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Foundational In Vitro and In Vivo Studies of a First-Line Tuberculosis Drug

Introduction

Discovered in 1961 at the Lederle Laboratories of American Cyanamid, ethambutol (EMB) emerged from an extensive screening of synthetic compounds, marking a significant advancement in the chemotherapeutic arsenal against tuberculosis.[1][2][3] Unlike many of its predecessors, ethambutol was a product of deliberate organic synthesis and screening rather than a natural product.[4][5] Its discovery, detailed in seminal publications by Thomas et al. and Wilkinson et al., revealed a compound with potent and specific activity against Mycobacterium tuberculosis.[6][7][8] This technical guide delves into the core early research that defined ethambutol's initial profile, focusing on the critical in vitro and in vivo experiments, structure-activity relationships, and the first explorations into its mode of action that paved the way for its use as a cornerstone of modern tuberculosis therapy.[5]

Core Discovery Workflow

The discovery of ethambutol followed a systematic drug discovery pipeline common for the era, beginning with broad screening and progressively narrowing down to a single, promising clinical candidate. This process underscored the importance of integrated in vitro and in vivo testing to identify a compound with both potent antimicrobial activity and a viable therapeutic window.

cluster_0 Screening & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Candidate Selection A Synthesis of Alkyldiamine Derivatives B Random Screening for Antimycobacterial Activity A->B C Activity Testing vs. M. tuberculosis H37Rv B->C Identifies Active Class D Stereoisomer Synthesis & Activity Comparison C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E F Murine Tuberculosis Model (Intravenous Infection) E->F Promising Candidate G Efficacy Assessment (Survival & Lung Lesions) F->G H Selection of dextro-(S,S)-Ethambutol G->H Optimal Efficacy & Stereospecificity

Figure 1: Ethambutol Discovery Workflow.

Structure-Activity Relationship (SAR): The Critical Role of Stereochemistry

Early research into ethambutol quickly established the profound importance of its stereochemistry. The molecule, dextro-2,2'-(ethylenediimino)-di-1-butanol, possesses two chiral centers, leading to three stereoisomers: a dextrorotatory ((S,S)) enantiomer, a levorotatory ((R,R)) enantiomer, and an achiral meso form.[9] Comparative testing revealed that the antitubercular activity resides almost exclusively in the dextro-(S,S) isomer.[6][10] This high degree of stereospecificity strongly suggested an interaction with a discrete macromolecular target, a key insight into its eventual mechanism of action.[6] The levo-isomer was found to be essentially inactive, while the meso-form exhibited only marginal activity.[6][8]

cluster_isomers Relative In Vitro Activity vs. M. tuberculosis parent Ethambutol Stereoisomers dextro dextro-(S,S) Isomer (Active) parent->dextro meso meso Isomer parent->meso levo levo-(R,R) Isomer (Inactive) parent->levo dextro->meso ~12-16x More Active dextro->levo ~200-500x More Active

Figure 2: Potency Comparison of Ethambutol Stereoisomers.

Table 1: In Vitro Activity of Ethambutol Stereoisomers against M. tuberculosis H37Rv

Stereoisomer Chemical Name Minimum Inhibitory Concentration (MIC) (µg/mL) Relative Potency
dextro-(S,S) (+)-2,2'-(Ethylenediimino)-di-1-butanol 0.8 - 1.0 1 (Reference)
meso (R,S)-2,2'-(Ethylenediimino)-di-1-butanol ~12.5 ~1/12 - 1/16
levo-(R,R) (-)-2,2'-(Ethylenediimino)-di-1-butanol >100 ~1/200 - 1/500

Data synthesized from multiple sources reporting on early SAR studies.[6][7][8][10]

In Vivo Efficacy: Murine Tuberculosis Model

The promising in vitro activity of the dextro isomer was subsequently validated in animal models of tuberculosis. The murine model was a critical tool for assessing the therapeutic potential of ethambutol.

Table 2: Efficacy of Dextro-Ethambutol in Experimental Murine Tuberculosis

Treatment Group Daily Dose (mg/kg, oral) Median Survival Time (Days) Pathological Score (Lung Lesions)
Untreated Control - 18 - 21 Severe
Dextro-Ethambutol 25 > 100 Minimal to Moderate
Dextro-Ethambutol 50 > 120 Minimal
Dextro-Ethambutol 100 > 120 None to Minimal
Streptomycin (Reference) 100 (subcutaneous) > 100 Minimal

Data are representative of early in vivo studies as described by Thomas et al. (1961).[11]

Early Investigations into the Mechanism of Action

Initial studies into how ethambutol exerted its bacteriostatic effect provided crucial early clues. Research by Forbes, Kuck, and Peets in 1962 demonstrated that ethambutol's inhibitory action was specific to actively multiplying mycobacteria.[1][11][12]

Key findings from these early studies include:

  • Selective Activity: Ethambutol arrested the multiplication of Mycobacterium smegmatis but had no effect on the viability of non-proliferating cells.[1][11]

  • Delayed Onset: The inhibitory effect on bacterial growth was not immediate, becoming apparent only after several hours of exposure, suggesting the depletion of an essential metabolite.[1][11]

  • Drug Uptake: Using C¹⁴-labeled ethambutol, researchers showed that the drug was rapidly taken up by both proliferating and non-proliferating cells.[11][12] This indicated that drug resistance was not due to a failure of uptake but rather an alteration of the drug's target or metabolic pathway.[11]

These observations led to the hypothesis that ethambutol interferes with a metabolic pathway essential for cellular replication. While the precise target—arabinosyl transferases involved in cell wall arabinogalactan synthesis—would not be elucidated until later, these foundational experiments correctly pointed towards an inhibition of a critical biosynthetic process.[9][]

cluster_cell Mycobacterial Cell cluster_pathway Replication-Dependent Process EMB_ext Ethambutol (External) Uptake Drug Uptake EMB_ext->Uptake EMB_int Ethambutol (Internal) Uptake->EMB_int Synthesis Metabolite Synthesis EMB_int->Synthesis INTERFERENCE (Hypothesized) Metabolite Essential Metabolite(s) for Replication Multiplication Cellular Multiplication Metabolite->Multiplication Synthesis->Metabolite

Figure 3: Early Hypothesized Mechanism of Ethambutol Action.

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the foundational literature of the early 1960s.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: A liquid medium such as Proskauer and Beck's or Sauton's medium, supplemented with 0.5% bovine serum albumin (Fraction V) to promote dispersed growth.[12]

  • Inoculum Preparation: A 10- to 14-day-old culture was homogenized, and the turbidity was adjusted to a McFarland standard to yield a final concentration of approximately 10⁵ colony-forming units (CFU)/mL in the test tubes.

  • Drug Preparation: Dextro-, levo-, and meso-ethambutol were dissolved in sterile distilled water and serially diluted in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).

  • Incubation: The inoculated tubes, including a drug-free control, were incubated at 37°C.

  • Reading Results: Growth inhibition was determined by visual inspection for turbidity after 14 days of incubation. The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth.

Protocol 2: In Vivo Efficacy in the Murine Tuberculosis Model
  • Animal Model: Swiss white mice (e.g., CF-1 strain), typically weighing 18-22 grams.

  • Infection: Mice were infected intravenously via the tail vein with 0.2 mL of a standardized suspension of M. tuberculosis H37Rv, containing approximately 10⁶ viable organisms.

  • Treatment Regimen: Treatment was initiated one day post-infection and continued daily for a period of up to 120 days. The drug was administered orally via gavage. Control groups received the vehicle (water) only. A positive control group treated with a known effective agent like streptomycin was often included.

  • Endpoints:

    • Survival: The primary endpoint was the median survival time of each group. The experiment was often terminated at a predefined point (e.g., 120 days), and the number of survivors was recorded.

    • Pathology: At the time of death or at the end of the experiment, lungs were removed, fixed, and grossly examined for the extent of tuberculous lesions. A semi-quantitative scoring system was often used to compare the pathological changes between groups.

Protocol 3: Radiolabeled Ethambutol Uptake Study
  • Objective: To determine if ethambutol is taken up by mycobacterial cells and whether this uptake differs between proliferating and non-proliferating conditions.[11]

  • Materials: C¹⁴-labeled ethambutol, Mycobacterium smegmatis (a faster-growing surrogate), liquid culture medium (e.g., Sauton's), and buffered saline.[12]

  • Methodology:

    • Proliferating Cells: A culture of M. smegmatis in its exponential growth phase was incubated at 37°C. C¹⁴-ethambutol was added.

    • Non-proliferating Cells: Cells from an exponential phase culture were washed and resuspended in buffered saline (a non-nutritive medium) to arrest growth and incubated at 37°C. C¹⁴-ethambutol was added.

  • Sampling: At various time points, aliquots of the cell suspensions were removed, and the cells were harvested by centrifugation.

  • Measurement: The cell pellets were washed to remove external radioactivity. The radioactivity within the cells was then measured using a liquid scintillation counter. The amount of ethambutol taken up was calculated based on the specific activity of the labeled compound and expressed as µg of drug per mg of dry cell weight.[12]

Conclusion

The early research on ethambutol laid a robust foundation for its clinical development. The systematic screening, detailed structure-activity relationship studies highlighting the critical role of stereochemistry, and meticulous in vivo validation provided a clear path forward.[6][14] Furthermore, the initial mode-of-action studies, though not fully elucidating the molecular target, correctly hypothesized that ethambutol worked by interfering with a metabolic process essential for mycobacterial replication.[1][11] These pioneering efforts exemplify a classic era of antibiotic discovery, combining chemical synthesis with rigorous biological evaluation to deliver a drug that remains a vital component in the global fight against tuberculosis.

References

Ethambutol's Impact on Mycobacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of ethambutol, a cornerstone drug in the treatment of tuberculosis. It focuses specifically on its inhibitory effects on the biosynthesis of essential mycobacterial cell wall components. The guide details the drug's primary targets, the downstream consequences of enzymatic inhibition, mechanisms of resistance, and the experimental protocols used to elucidate these processes.

The Unique Architecture of the Mycobacterial Cell Wall

The cell wall of Mycobacterium tuberculosis is a complex and robust structure, critical for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics. Its core consists of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1][2] This intricate assembly is comprised of three covalently linked macromolecules:

  • Peptidoglycan (PG): Forms the foundational layer, providing structural integrity.

  • Arabinogalactan (AG): A highly branched polysaccharide linked to the peptidoglycan. It serves as the anchor for mycolic acids.[3]

  • Mycolic Acids (MA): Very long-chain fatty acids that are esterified to the terminal arabinose residues of arabinogalactan. They form a waxy, hydrophobic outer barrier.[4]

In addition to the mAGP complex, another crucial lipopolysaccharide, Lipoarabinomannan (LAM) , is non-covalently associated with the cell wall and anchored in the plasma membrane.[5][6] Both AG and LAM contain essential arabinan domains synthesized by a family of related enzymes.

MycoCellWall cluster_0 Mycobacterial Cell Wall Core (mAGP) PG Peptidoglycan (PG) Layer AG Arabinogalactan (AG) PG->AG Covalent Link MA Mycolic Acid Layer AG->MA Covalent Link (Esterification) LAM Lipoarabinomannan (LAM) (Anchored in Membrane)

Caption: Core structure of the mycobacterial cell wall.

Mechanism of Action: Inhibition of Arabinosyltransferases

Ethambutol is a bacteriostatic agent that specifically disrupts the synthesis of the mycobacterial cell wall.[4] Its primary molecular targets are a group of membrane-embedded arabinosyltransferases (Emb) , which are essential for the polymerization of D-arabinofuranose (Araf) residues into the arabinan domains of both AG and LAM.[3][7][8]

The key enzyme targets are:

  • EmbA and EmbB: These proteins form a complex (EmbA-EmbB) responsible for synthesizing the arabinan portion of arabinogalactan (AG).[8][9][10]

  • EmbC: This enzyme is primarily involved in synthesizing the arabinan core of lipoarabinomannan (LAM).[8][9][10]

Ethambutol binds to a site within EmbB and EmbC that overlaps with the binding sites of both the glycosyl donor and acceptor substrates.[1][11] This competitive inhibition blocks the arabinosyltransferase activity, halting the elongation of arabinan chains.

Ethambutol_Mechanism cluster_AG Arabinogalactan (AG) Synthesis cluster_LAM Lipoarabinomannan (LAM) Synthesis Donor Decaprenyl-P-Arabinose (Arabinose Donor) EmbAB EmbA-EmbB Complex (Arabinosyltransferase) Donor->EmbAB EmbC EmbC (Arabinosyltransferase) Donor->EmbC AG_Arabinan AG Arabinan Chain Elongation EmbAB->AG_Arabinan Polymerizes Arabinose LAM_Arabinan LAM Arabinan Chain Elongation EmbC->LAM_Arabinan Polymerizes Arabinose Ethambutol Ethambutol Ethambutol->EmbAB INHIBITS Ethambutol->EmbC INHIBITS

Caption: Ethambutol inhibits the Emb arabinosyltransferases.

Cellular Consequences of Arabinan Synthesis Inhibition

The inhibition of arabinosyltransferases triggers a cascade of effects that compromise the integrity of the mycobacterial cell envelope.

  • Primary Effect: The most significant consequence is the rapid inhibition of AG synthesis.[12][13][14] This prevents the formation of new attachment sites for mycolic acids.

  • Secondary Effects:

    • Inhibition of LAM Synthesis: Ethambutol also inhibits the arabinan synthesis of LAM, although this effect is often partial compared to the complete inhibition of AG arabinan synthesis.[5][6][15]

    • Accumulation of Free Lipids: With fewer AG acceptor sites available, mycolic acids are instead channeled into other lipid species, leading to the accumulation of trehalose dimycolate (TDM) and trehalose monomycolate (TMM).[7][13][16]

    • Increased Cell Wall Permeability: The disrupted and incomplete cell wall becomes more permeable to other compounds.[4][17] This explains the synergistic activity of ethambutol when used in combination with other anti-tuberculosis drugs like rifampicin and isoniazid.[3]

    • Bacteriostasis: The overall damage to the cell wall prevents bacterial replication, leading to a bacteriostatic effect.[2]

Downstream_Effects Start Ethambutol Action Inhibit Inhibition of EmbB and EmbC Start->Inhibit StopAG Halted Arabinogalactan (AG) Synthesis Inhibit->StopAG StopLAM Reduced Lipoarabinomannan (LAM) Synthesis Inhibit->StopLAM NoMyco Loss of Mycolic Acid Attachment Sites StopAG->NoMyco Permeability Increased Cell Wall Permeability StopAG->Permeability Accumulate Accumulation of Free Mycolates (TDM) NoMyco->Accumulate Synergy Synergy with Other Drugs Permeability->Synergy Bacteriostasis Bacteriostasis Permeability->Bacteriostasis

Caption: Logical flow of the downstream effects of ethambutol.

Quantitative Data on Ethambutol's Effects

Several studies have quantified the impact of ethambutol on mycobacterial cell wall synthesis. The data below summarizes key findings.

Parameter MeasuredOrganismEthambutol Conc.ObservationReference(s)
Incorporation of 14C from D-[14C]glucose into arabinose of AGM. smegmatis3.0 µg/mLRapid and specific inhibition of radiolabel transfer into arabinose residues of arabinogalactan.[12][14][18]
Arabinan content in the cell wall coreGrowing mycobacterial culturesNot specifiedOver 50% of the arabinan in the cell wall core was removed 1 hour after drug addition.[5][6]
Growth Rate (Doubling Time)C. glutamicum1.0 µg/mLDoubling time increased from 96 minutes (control) to 138 minutes.[2]
Synthesis of galactan component of AGM. smegmatisNot specifiedNo effect on the synthesis of the galactan component of AG was observed.[16]

Mechanisms of Ethambutol Resistance

Clinical resistance to ethambutol is primarily linked to mutations in the genes encoding its target arabinosyltransferases, particularly the embB gene.[19][20][21]

  • Primary Resistance Locus: The most frequently observed mutations occur in codon 306 of the embB gene .[19][20][22]

  • Effect of Mutations: These genetic alterations result in amino acid substitutions in the EmbB protein, likely near the ethambutol binding site.[8][19] This change is believed to lower the binding affinity of the drug, thereby reducing its inhibitory effect.[19]

  • Resistance Levels: The specific amino acid substitution at codon 306 can correlate with the level of drug resistance, as measured by the Minimum Inhibitory Concentration (MIC).

GeneCodonAmino Acid ChangeResulting EMB MICReference(s)
embB306Met → Ile~20 µg/mL[19][20]
embB306Met → Val~40 µg/mL[19][20]
embB306Met → Leu~40 µg/mL[19][20]
embB406Gly → Ala/Asp/CysAssociated with resistance, but also found in susceptible strains.[21][23]
embB497Gln → ArgAssociated with resistance, but also found in susceptible strains.[21]

Experimental Protocols

The mechanism of ethambutol has been elucidated through various biochemical and microbiological assays. The following are detailed methodologies for key experiments.

This assay directly measures the transfer of arabinose from a donor to an acceptor molecule by isolated mycobacterial enzymes and assesses the inhibitory potential of compounds like ethambutol.

Methodology:

  • Preparation of Enzyme Source:

    • Grow Mycobacterium smegmatis cultures to mid-log phase.

    • Harvest cells by centrifugation and wash with an appropriate buffer.

    • Lyse the cells using a French press or sonication.

    • Perform differential centrifugation to isolate enzymatically active membrane and cell envelope (P60) fractions, which contain the Emb proteins.[24]

  • Preparation of Substrates:

    • Arabinose Donor: The radiolabeled donor, decaprenyl-phosphoryl-[14C]-arabinose (DP[14C]A), is typically generated in situ from uniformly labeled D-[14C]glucose via phosphoribose pyrophosphate (p[14C]Rpp).[24]

    • Acceptor: A synthetic acceptor molecule is used. For LAM-specific activity, synthetic mannosides (e.g., Man-(1→6)-Man-1→octyl) can be used.[24] For AG-related activity, synthetic galactan-based acceptors are employed.

  • Enzymatic Reaction:

    • Combine the enzyme fraction (0.5 mg membrane, 0.3 mg P60), synthetic acceptor (0.2 mM), ATP (1 mM), p[14C]Rpp (~500,000 dpm), and a suitable buffer (e.g., 50 mM MOPS pH 8.0, 10 mM MgCl2, 5 mM 2-mercaptoethanol) in a total volume of 200 µL.[24]

    • For inhibition studies, add ethambutol at varying concentrations (e.g., 10-200 µg/mL).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Product Analysis:

    • Stop the reaction and extract the lipid-linked products using an organic solvent mixture (e.g., chloroform/methanol).

    • Analyze the extracted products by Thin Layer Chromatography (TLC).[24]

    • Visualize the radiolabeled product, which migrates differently from the unreacted substrates, using autoradiography.

    • Quantify the radioactivity in the product spot to determine enzyme activity and the percentage of inhibition by ethambutol.

Protocol_CellFree A 1. Prepare Enzyme Source (Membrane/P60 fractions from M. smegmatis) C 3. Set up Reaction (Enzyme + Substrates + Buffer ± Ethambutol) A->C B 2. Prepare Substrates (Radiolabeled Donor p[14C]Rpp + Synthetic Acceptor) B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction & Extract Products (Organic Solvent Extraction) D->E F 6. Analyze by TLC E->F G 7. Visualize & Quantify (Autoradiography, Scintillation) F->G Protocol_WholeCell A 1. Grow M. smegmatis Culture B 2. Add Ethambutol (Test) or Vehicle (Control) A->B C 3. Add Radiolabeled Precursor (D-[14C]glucose) B->C D 4. Incubate and Collect Time-Point Samples C->D E 5. Isolate Cell Wall Fractions D->E F 6. Hydrolyze Polysaccharides to Monosaccharides E->F G 7. Separate & Quantify Radiolabeled Monosaccharides (e.g., Radio-HPLC) F->G

References

In Vitro Bacteriostatic and Bactericidal Activity of Ethambutol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol (EMB) is a cornerstone of first-line therapy for tuberculosis (TB), caused by Mycobacterium tuberculosis, and is also employed in the treatment of infections caused by nontuberculous mycobacteria, such as Mycobacterium avium complex (MAC).[1] Primarily known for its bacteriostatic action, ethambutol plays a critical role in preventing the emergence of drug resistance to other co-administered antibiotics. This technical guide provides an in-depth exploration of the in vitro bacteriostatic and bactericidal properties of ethambutol, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of Arabinogalactan Biosynthesis

Ethambutol's primary mechanism of action involves the disruption of the mycobacterial cell wall synthesis, a complex and unique structure essential for the bacterium's survival. Specifically, ethambutol inhibits arabinosyl transferases, enzymes crucial for the polymerization of D-arabinofuranose residues into arabinogalactan (AG), a key component of the mycobacterial cell wall core.[2] The arabinosyl transferases targeted by ethambutol are encoded by the embCAB operon. Inhibition of these enzymes, particularly EmbB, disrupts the synthesis of the arabinan domain of both arabinogalactan and lipoarabinomannan (LAM).[3] This disruption prevents the subsequent attachment of mycolic acids, leading to a loss of cell wall integrity and increased permeability.[4]

arabinogalactan_biosynthesis cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc WecA WecA UDP_GlcNAc->WecA Prenyl_P Prenyl-P Prenyl_P->WecA Linker_unit Decaprenyl-P-P-GlcNAc-Rha WbbL WbbL Linker_unit->WbbL Rhamnosyl transfer UDP_Galp UDP-Galp UDP_Galf UDP-Galf UDP_Galp->UDP_Galf glf GlfT1_2 GlfT1/GlfT2 UDP_Galf->GlfT1_2 Galactan_chain Decaprenyl-P-P-Linker-Galactan AftA_B_C AftA/B/C Galactan_chain->AftA_B_C Arabinan synthesis initiation DPA Decaprenyl-P-Arabinose (DPA) DPA->AftA_B_C WecA->Linker_unit GlcNAc-1-P transfer WbbL->GlfT1_2 Galactan polymerization GlfT1_2->Galactan_chain EmbA_B_C EmbA/EmbB/EmbC (Arabinosyl Transferases) AftA_B_C->EmbA_B_C Arabinan chain elongation AG_PG Arabinogalactan-Peptidoglycan Complex EmbA_B_C->AG_PG Arabinan polymerization Ethambutol Ethambutol Ethambutol->EmbA_B_C

Arabinogalactan biosynthesis pathway and the inhibitory action of ethambutol.

Quantitative In Vitro Activity of Ethambutol

The in vitro activity of ethambutol is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Ethambutol MIC and MBC against Mycobacterium tuberculosis

The susceptibility of M. tuberculosis to ethambutol can vary between different clinical isolates. The following table summarizes representative MIC and MBC values from various studies. It is important to note that MIC values can be influenced by the testing methodology (e.g., broth vs. agar-based methods).[1][5]

Strain TypeMethodMIC Range (µg/mL)MBC Range (µg/mL)MBC/MIC RatioReference(s)
SusceptibleBroth Microdilution0.5 - 4.04.0 - >322 - >8[5][6]
SusceptibleAgar Proportion2.0 - 5.0N/AN/A[5]
Resistant (embB mutation)Broth Microdilution4.0 - >32>32N/A[5][6]
H37Rv (Reference Strain)Broth Microdilution1.0 - 2.08.0 - 16.04 - 8[1]

N/A: Not available

Ethambutol MIC and MBC against Mycobacterium avium Complex (MAC)

Ethambutol is a key component in the treatment of MAC infections. The in vitro activity against MAC isolates is summarized below.

Strain TypeMethodMIC Range (µg/mL)MBC Range (µg/mL)MBC/MIC RatioReference(s)
Clinical IsolatesBroth Microdilution2.0 - 16.08.0 - >642 - >8[1][7]
Clinical IsolatesAgar Dilution4.0 - 16.0N/AN/A[1]

N/A: Not available

Bacteriostatic vs. Bactericidal Activity: A Closer Look

Ethambutol is generally considered a bacteriostatic agent at clinically achievable concentrations.[8] This means it inhibits the growth and replication of mycobacteria without directly killing them. However, some studies have demonstrated bactericidal activity, particularly at higher concentrations (well above the MIC) and with prolonged exposure times.[9] The ratio of MBC to MIC is often used to classify the activity of an antimicrobial agent; a ratio of ≤4 is typically considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity. As shown in the tables above, the MBC/MIC ratio for ethambutol against M. tuberculosis and MAC often exceeds 4, supporting its classification as primarily bacteriostatic.

Time-kill kinetic studies, which measure the rate of bacterial killing over time, further elucidate the dynamic activity of ethambutol. These studies have shown that ethambutol exhibits a slow killing rate, and its bactericidal effect is often not observed until after several days of exposure.[8]

Experimental Protocols

Accurate determination of ethambutol's in vitro activity relies on standardized and well-controlled experimental protocols. The following sections detail the methodologies for determining MIC and MBC.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents against mycobacteria.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Ethambutol stock solution

  • Mycobacterium tuberculosis culture

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Ethambutol Dilutions: Prepare serial twofold dilutions of ethambutol in Middlebrook 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis from a fresh culture in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum concentration.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the drug-free control well.

  • MIC Determination: The MIC is the lowest concentration of ethambutol that shows no visible growth. Growth can be assessed visually or by using a colorimetric indicator such as resazurin.

mic_workflow start Start prep_drug Prepare serial dilutions of Ethambutol in 96-well plate start->prep_drug prep_inoculum Prepare M. tuberculosis inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the completion of the MIC assay.

Materials:

  • MIC plate with results

  • Middlebrook 7H11 agar plates

  • Sterile micropipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing: From the wells of the MIC plate showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto a Middlebrook 7H11 agar plate.

  • Incubation: Incubate the agar plates at 37°C for 3 to 4 weeks, or until colonies are visible on the control plate (from the initial inoculum).

  • MBC Determination: The MBC is the lowest concentration of ethambutol that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

mbc_workflow start Start (from completed MIC test) subculture Subculture from clear wells (≥MIC) onto agar plates start->subculture incubate Incubate agar plates at 37°C for 3-4 weeks subculture->incubate count_cfu Count Colony Forming Units (CFU) incubate->count_cfu determine_mbc Determine MBC: Lowest concentration with ≥99.9% killing count_cfu->determine_mbc end End determine_mbc->end

Workflow for Minimum Bactericidal Concentration (MBC) determination.

Conclusion

Ethambutol remains a vital component of combination therapy for tuberculosis and other mycobacterial infections, primarily due to its ability to prevent the emergence of resistance. Its in vitro activity is predominantly bacteriostatic, targeting the essential process of arabinogalactan biosynthesis in the mycobacterial cell wall. While bactericidal effects can be observed under specific in vitro conditions, its primary role in a clinical setting is to inhibit mycobacterial growth, allowing the host immune system and bactericidal companion drugs to clear the infection. A thorough understanding of its in vitro characteristics, supported by robust and standardized experimental protocols, is essential for the continued effective use of this important antimicrobial agent and for the development of new therapeutic strategies against mycobacterial diseases.

References

Pharmacokinetics and Metabolic Fate of Ethambutol in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic fate of the first-line antituberculosis drug, ethambutol, in various preclinical models. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental methodologies are provided. Visualizations of the metabolic pathway and a typical experimental workflow are included to facilitate understanding.

Introduction

Ethambutol is a bacteriostatic agent crucial in the combination therapy of tuberculosis. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is paramount for predicting its pharmacokinetic behavior in humans and for the development of new therapeutic strategies. This guide synthesizes available data from studies in rodents (mice and rats), rabbits, and non-human primates.

Pharmacokinetic Parameters

The pharmacokinetic properties of ethambutol have been investigated in several preclinical species. The following tables summarize the key pharmacokinetic parameters observed after oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of Ethambutol in Rodents
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Bioavailability (%)Reference(s)
Rat 90PO (lung tissue)39.892.253.43--[1]
Mouse 50, 100, 200PO-----[2]
Apparent Clearance: 3,400 mL/h/kg[2]
Apparent Volume of Distribution (Central): 1,500 mL/kg[2]
Apparent Volume of Distribution (Peripheral): 4,690 mL/kg[2]

Note: '-' indicates data not available from the cited sources.

Table 2: Pharmacokinetic Parameters of Ethambutol in Rabbits
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Bioavailability (%)Reference(s)
Rabbit -------Data not available

Note: Comprehensive pharmacokinetic data for ethambutol in rabbits is limited in the available literature.

Table 3: Pharmacokinetic Parameters of Ethambutol in Non-Human Primates
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Bioavailability (%)Reference(s)
Cynomolgus Macaque -PO-----[3][4]
Squirrel Monkey 25PO-----[5]

Note: While studies have been conducted in these species, specific quantitative pharmacokinetic parameters were not detailed in the cited abstracts. Ethambutol was found to be rapidly and widely distributed in squirrel monkey tissues, with lung concentrations exceeding plasma concentrations.[5]

Table 4: Protein Binding of Ethambutol in Various Species
SpeciesProtein Binding (%)Reference(s)
Human 20-30[6]
12 (median)[6][7]
1.5 (median)[8]
General (Animal) No significant difference between humans, rats, rabbits, and monkeys[9]

Metabolic Fate of Ethambutol

The metabolism of ethambutol primarily occurs in the liver. The main metabolic pathway involves a two-step oxidation process.[6][10][11][12][13] Initially, ethambutol is oxidized by alcohol dehydrogenase to an unstable aldehyde intermediate.[1][11] This intermediate is then further oxidized by aldehyde dehydrogenase to form the main metabolite, 2,2'-(ethylenediimino)dibutyric acid.[6][10][12][13] A novel metabolite, 2-aminobutyric acid (AABA), has also been proposed, potentially formed from the known metabolite EDBA.[14][15][16]

Ethambutol_Metabolism Ethambutol Ethambutol Aldehyde Aldehyde Intermediate Ethambutol->Aldehyde Alcohol Dehydrogenase EDBA 2,2'-(ethylenediimino)dibutyric acid (EDBA) Aldehyde->EDBA Aldehyde Dehydrogenase AABA 2-Aminobutyric Acid (AABA) EDBA->AABA Proposed

Metabolic pathway of ethambutol.

Experimental Protocols

This section outlines typical methodologies employed in preclinical pharmacokinetic studies of ethambutol.

Animal Models
  • Rats: Wistar or Sprague-Dawley rats are commonly used.[1][17]

  • Mice: BALB/c or C57BL/6 mice are frequently utilized.[2][18]

  • Rabbits: New Zealand White rabbits are a common model.[19]

  • Non-Human Primates: Cynomolgus macaques and squirrel monkeys have been used in ethambutol research.[3][4][5]

Drug Administration
  • Oral (PO): Administration is typically performed via oral gavage using a suitable gavage needle.[2][17][18] Animals are often fasted overnight prior to dosing.[1] The vehicle for ethambutol is commonly water or a saline solution.

  • Intravenous (IV): For bioavailability studies, ethambutol is administered intravenously, usually through a tail vein in rodents.

Sample Collection
  • Blood: Serial blood samples are collected at predetermined time points. In rodents, common collection sites include the tail vein, saphenous vein, or retro-orbital sinus.[18] For terminal studies, cardiac puncture is used. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma/Serum: Plasma is separated by centrifugation of whole blood. Serum is obtained after allowing the blood to clot. Samples are stored frozen (e.g., at -80°C) until analysis.

  • Tissues: For tissue distribution studies, animals are euthanized at various time points, and organs of interest (e.g., lungs, liver, kidneys) are harvested, homogenized, and processed for drug analysis.[1]

Bioanalytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is a common method for quantifying ethambutol in biological matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the determination of ethambutol and its metabolites in plasma, urine, and tissue homogenates.[1][7][20][21][22] Sample preparation often involves protein precipitation or liquid-liquid extraction.

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Drug Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Extraction Sample Extraction (e.g., Protein Precipitation) Centrifugation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and metabolism of ethambutol in key preclinical species. While data in rodents is more readily available, there is a clear need for more comprehensive pharmacokinetic studies in rabbits and non-human primates to better understand the interspecies differences and to improve the translation of preclinical findings to the clinical setting. The methodologies and data presented here can serve as a valuable reference for designing future studies and for the continued development of effective tuberculosis therapies.

References

Ethambutol dihydrochloride molecular formula and weight for calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties and mechanism of action of Ethambutol Dihydrochloride is paramount for its effective application in the study of Mycobacterium tuberculosis and other susceptible mycobacteria. This guide provides core technical data, outlines a common experimental protocol, and visualizes the compound's mechanism of action to support laboratory investigations.

Core Physicochemical Data

Precise calculations for experimental assays begin with accurate molecular data. The fundamental properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C₁₀H₂₆Cl₂N₂O₂[1][2][3]
Molecular Weight 277.23 g/mol [1][2][3]
CAS Number 1070-11-7[1][2][3]
Synonyms Ethambutol HCl, 2,2′-(1,2-Ethanediyldiimino)bis-1-butanol dihydrochloride[1][3][4]

Mechanism of Action

This compound is a bacteriostatic agent that specifically targets the synthesis of the mycobacterial cell wall.[5] Its primary mechanism involves the inhibition of the enzyme arabinosyl transferase.[] This enzyme is crucial for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall.[5] By disrupting the formation of the arabinogalactan layer, ethambutol compromises the integrity of the cell wall, leading to increased permeability and ultimately inhibiting bacterial growth.[5][]

Ethambutol_Mechanism_of_Action cluster_cell Mycobacterium Cell Arabinogalactan Arabinogalactan Synthesis CellWall Cell Wall Formation Arabinogalactan->CellWall Growth Bacterial Growth CellWall->Growth Ethambutol Ethambutol Dihydrochloride ArabinosylTransferase Arabinosyl Transferase Ethambutol->ArabinosylTransferase Inhibits ArabinosylTransferase->Arabinogalactan Catalyzes

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Ethambutol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a crucial first-line bacteriostatic agent in the treatment of tuberculosis and infections caused by other mycobacteria, such as Mycobacterium avium complex.[][2] Its primary mechanism of action involves the inhibition of arabinosyl transferase, an enzyme essential for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[][3][4] This disruption of the cell wall leads to increased permeability and inhibits bacterial replication.[][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) of ethambutol is critical for guiding therapeutic decisions, monitoring for the emergence of drug resistance, and for the development of new anti-tuberculosis drugs.

This document provides detailed protocols for determining the MIC of ethambutol against Mycobacterium tuberculosis and other mycobacteria, focusing on the broth microdilution and agar dilution methods.

Mechanism of Action of Ethambutol

Ethambutol specifically targets the embB gene product, arabinosyl transferase. This enzyme is responsible for the polymerization of D-arabinofuranose into arabinan, a major component of the arabinogalactan layer of the mycobacterial cell wall. By inhibiting this enzyme, ethambutol effectively halts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, compromising the structural integrity of the cell wall.

Ethambutol Ethambutol ArabinosylTransferase Arabinosyl Transferase (EmbB protein) Ethambutol->ArabinosylTransferase Inhibits Arabinogalactan Arabinogalactan Synthesis ArabinosylTransferase->Arabinogalactan Catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Essential for BacterialGrowth Bacterial Growth Inhibition CellWall->BacterialGrowth Disruption leads to cluster_prep Preparation cluster_broth Broth Microdilution (REMA) cluster_agar Agar Dilution PrepInoculum Prepare Mycobacterial Inoculum (McFarland 1.0) InoculateBroth Inoculate 96-well Plate with Drug and Bacteria PrepInoculum->InoculateBroth InoculateAgar Inoculate Agar Plates PrepInoculum->InoculateAgar PrepDrug Prepare Serial Dilutions of Ethambutol PrepDrug->InoculateBroth PrepAgar Prepare Ethambutol- Containing Agar Plates PrepDrug->PrepAgar IncubateBroth Incubate at 37°C (7 days) InoculateBroth->IncubateBroth AddResazurin Add Resazurin IncubateBroth->AddResazurin IncubateFinal Re-incubate (24-48 hours) AddResazurin->IncubateFinal ReadBroth Read MIC (Blue to Pink Color Change) IncubateFinal->ReadBroth PrepAgar->InoculateAgar IncubateAgar Incubate at 37°C (3 weeks) InoculateAgar->IncubateAgar ReadAgar Read MIC (No Visible Growth) IncubateAgar->ReadAgar

References

Application Notes and Protocols: Development of Ethambutol-Containing Nanodelivery Systems for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, with treatment regimens that are often long and complex.[1] Ethambutol (EMB) is a crucial first-line antibiotic used in combination therapy for TB.[2][3] However, conventional oral administration of EMB is associated with challenges such as the need for frequent high doses to maintain therapeutic concentrations, which can lead to systemic side effects and poor patient compliance.[2][4] These limitations can contribute to treatment failure and the emergence of drug-resistant TB strains.[5]

Nanotechnology offers a promising strategy to overcome these hurdles.[3][6] By encapsulating ethambutol within nanocarriers, it is possible to develop advanced drug delivery systems with numerous advantages.[3] These systems can provide sustained and controlled release of the drug, which may reduce dosing frequency, improve patient adherence, and maintain effective drug levels at the site of infection for longer periods.[2][7][8] Furthermore, nanoparticles can be designed to target macrophages, the primary host cells for M. tuberculosis, thereby increasing the drug concentration at the site of infection while minimizing systemic exposure and associated toxicity.[9][10] Various nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles, niosomes, and graphene-based systems, have been explored for the delivery of ethambutol, showing potential for enhanced therapeutic efficacy.[1][7][11]

cluster_0 Conventional Ethambutol Therapy Challenges cluster_1 Nanodelivery System Solutions a High Dosing Frequency x Sustained/Controlled Release a->x addresses b Systemic Side Effects (e.g., Hepatotoxicity) z Reduced Systemic Toxicity b->z mitigates c Poor Patient Compliance c->x improves d Low Bioavailability at Infection Site y Targeted Delivery to Macrophages d->y overcomes w Improved Therapeutic Efficacy x->w leads to y->w leads to z->c

Caption: Rationale for using nanodelivery systems for ethambutol therapy.

Data Presentation: Physicochemical Properties and Performance

The following tables summarize quantitative data from various studies on ethambutol-loaded nanodelivery systems.

Table 1: Polymeric Nanoparticles for Ethambutol Delivery

Polymer Type Preparation Method Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%) Reference
Albumin Desolation 192.1 - 605.06 - -5.56 to -25.6 34 - 75.7 - [11]
Poly-ε-caprolactone (PCL) Nanoprecipitation 423.6 ± 130.3 0.467 ± 0.131 -18.8 ± 0.520 76.57 ± 3.86 12.43 ± 0.39 [7]

| Eudragit RS-100 | Double Emulsion (W/O/W) | 136.1 | - | +25.2 | 73.3 | 13.21 |[8][12] |

Table 2: Other Nanocarrier Systems for Ethambutol Delivery

Nanocarrier Type Preparation Method Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) In Vitro Release Reference
Graphene Oxide-FeNPs Stirring - - - Sustained release up to 50 hours [2]
Niosomes Thin-film Hydration Nano-range Stable (neutral/negative charge) 12.20 - 25.81 Biphasic release [13][14]

| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization | < 100 | - | > 98 | - |[15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of ethambutol-containing nanodelivery systems.

cluster_prep I. Nanoparticle Preparation cluster_char II. Physicochemical Characterization cluster_eval III. In Vitro Evaluation prep Synthesis of Nanocarrier (e.g., Polymer, Lipid) load Ethambutol Loading prep->load purify Purification & Lyophilization load->purify dls Size, PDI, Zeta Potential (DLS) purify->dls sem Morphology (SEM/TEM) dls->sem ee Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) sem->ee release Drug Release Study (Dialysis Method) ee->release cyto Cytotoxicity Assay (MTT Assay) release->cyto anti_tb Antimycobacterial Activity (REMA) cyto->anti_tb

Caption: General experimental workflow for developing ethambutol nanosystems.

Protocol 1: Synthesis of Ethambutol-Loaded Polymeric Nanoparticles

A. Nanoprecipitation Method (for PCL Nanoparticles)[7]

  • Prepare Organic Phase: Dissolve 100 mg of poly-ε-caprolactone (PCL) in acetone.

  • Prepare Aqueous Phase: Dissolve a stabilizer, such as 0.1% (w/w) Lutrol® F68, in double-distilled water. Separately, dissolve 50 mg of ethambutol in 5 mL of double-distilled water and add it to the aqueous stabilizer solution under stirring.

  • Nanoprecipitation: Slowly add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (e.g., 400 rpm) at room temperature. Nanoparticles will form spontaneously.

  • Purification: Stir the resulting suspension for a few hours to allow for solvent evaporation. Purify the nanoparticles by centrifugation (e.g., 10,000 × g for 60 min at 4°C). Discard the supernatant and resuspend the pellet in fresh distilled water. Repeat this washing step three times.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension using a cryoprotectant to obtain a powder that can be stored and easily redispersed.

B. Double Emulsion (W/O/W) Solvent Evaporation Method (for Eudragit Nanoparticles)[8][12]

  • Prepare Primary Emulsion (W/O): Dissolve ethambutol in an aqueous solution (e.g., distilled water). Dissolve the polymer (e.g., Eudragit RS-100) in an organic solvent (e.g., dichloromethane). Add the aqueous drug solution to the organic polymer solution and sonicate at high speed to form a water-in-oil (W/O) emulsion.

  • Prepare Secondary Emulsion (W/O/W): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) under high-speed stirring or sonication. This forms the double emulsion.

  • Solvent Evaporation: Continuously stir the W/O/W emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, wash them with distilled water to remove the excess stabilizer and unencapsulated drug, and then proceed with lyophilization.

Protocol 2: Physicochemical Characterization

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential[7][16]

  • Sample Preparation: Re-disperse the lyophilized nanoparticles or use the purified aqueous suspension. Dilute the sample appropriately with deionized water to avoid multiple scattering effects.

  • Measurement: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer). Perform measurements at a fixed angle (e.g., 173°) and a constant temperature (25°C).

  • Analysis: The instrument software will calculate the average hydrodynamic diameter (particle size), the PDI (an indicator of size distribution homogeneity), and the zeta potential (an indicator of colloidal stability).[7] Report values as mean ± standard deviation of at least three independent measurements.

B. Encapsulation Efficiency (EE) and Drug Loading (DL)[7][12]

  • Separate Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 10,000 × g for 60 min at 4°C).[7]

  • Quantify Free Drug: Carefully collect the supernatant, which contains the unencapsulated ethambutol. Measure the concentration of ethambutol in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.[2][7]

  • Calculation:

    • Encapsulation Efficiency (%): EE (%) = [(Total Drug - Free Drug) / Total Drug] × 100

    • Drug Loading (%): DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] × 100

Protocol 3: In Vitro Drug Release Study

Dialysis Bag Diffusion Method[2][12]

  • Preparation: Suspend a known amount of ethambutol-loaded nanoparticles in a specific volume of release medium (e.g., 5 mL of phosphate-buffered saline, PBS).

  • Setup: Place the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 12 kDa). Securely close the bag and immerse it in a larger volume of release medium (e.g., 250 mL PBS, pH 7.4 or 6.8) in a beaker.[2][12] To simulate the intracellular lysosomal environment, a separate experiment can be run using an acidic buffer (e.g., PBS, pH 4.8).[2]

  • Incubation: Place the beaker on a magnetic stirrer with constant heating to maintain a physiological temperature of 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed volume of the release medium from the beaker and immediately replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the concentration of ethambutol in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Protocol 4: In Vitro Cytotoxicity Assay

MTT Assay[2][4]

  • Cell Seeding: Seed a suitable cell line (e.g., 3T3 mouse fibroblasts or macrophage-like RAW 264.7 cells) in a 96-well plate at a specific density (e.g., 1.0 × 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.[2]

  • Treatment: Prepare serial dilutions of the free ethambutol, empty nanoparticles (placebo), and ethambutol-loaded nanoparticles in the cell culture medium. Remove the old medium from the wells and add the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[2]

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; e.g., 5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the cell viability (%) relative to the untreated control cells.

Protocol 5: In Vitro Antimycobacterial Activity

Resazurin Microtiter Plate Assay (REMA)[4][17]

  • Bacterial Culture: Grow a non-pathogenic surrogate strain like Mycobacterium smegmatis or the target M. tuberculosis to mid-log phase in an appropriate broth (e.g., Middlebrook 7H9).

  • Assay Setup: In a 96-well plate, add the mycobacterial culture to wells containing serial dilutions of free ethambutol, ethambutol-loaded nanoparticles, and empty nanoparticles. Include a growth control (bacteria only) and a sterile control (broth only).

  • Incubation: Incubate the plates at 37°C for a period sufficient for growth (e.g., 7 days for M. tuberculosis).[17]

  • Resazurin Addition: Add a sterile resazurin solution to each well. Resazurin is a blue-colored cell viability indicator that is reduced to pink resorufin by metabolically active cells.

  • Final Incubation: Incubate for an additional 24 hours.[17]

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents the color change from blue to pink, indicating inhibition of mycobacterial growth.

cluster_macrophage Macrophage cluster_pathways cluster_internal phago Phagocytosis endosome Endosome phago->endosome macro Macropinocytosis macro->endosome clathrin Clathrin-mediated clathrin->endosome caveolin Caveolin-mediated caveolin->endosome lysosome Phagolysosome endosome->lysosome fusion release Ethambutol Release lysosome->release acidic pH triggers target Mycobacterium target release->target inhibits arabinosyl transferase np Ethambutol-Loaded Nanoparticle np->phago np->macro np->clathrin np->caveolin

Caption: Potential cellular uptake mechanisms of nanoparticles in macrophages.

References

Application Note: Quantification of Ethambutol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ethambutol in pharmaceutical dosage forms and biological matrices. The method is simple, accurate, and precise, making it suitable for quality control testing and pharmacokinetic studies. For biological samples, a pre-column derivatization step is employed to enhance sensitivity and chromatographic retention.

Introduction

Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis. It is often administered in combination with other anti-tubercular drugs. Accurate and reliable quantification of ethambutol is crucial for ensuring therapeutic efficacy and patient safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the determination of drugs in various matrices due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the quantification of ethambutol using HPLC with UV detection.

Principle

The method is based on the separation of ethambutol from other components in the sample matrix using a reversed-phase C18 column. For pharmaceutical formulations, the separation is achieved using an isocratic mobile phase, and the analyte is detected by its UV absorbance. For biological samples such as plasma, a pre-column derivatization with phenylethylisocyanate (PEIC) is performed. This derivatization enhances the hydrophobicity of the polar ethambutol molecule, improving its retention on the non-polar stationary phase and increasing its UV absorbance, thereby improving the sensitivity of the method.[1][2][3] The quantification is based on the peak area of the analyte at a specific retention time, which is proportional to its concentration.

Data Presentation

Chromatographic Conditions
ParameterCondition for Pharmaceutical FormulationCondition for Biological Samples (with Derivatization)
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Potassium dihydrogen orthophosphate buffer: Acetonitrile (55:45 v/v)[5]25 mM Sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH 3.0) and Methanol (25:75 v/v)[2][3]
Flow Rate 1.0 mL/min[5]1.5 mL/min[4]
Injection Volume 20 µL50 µL[6]
Column Temperature 30°C[5]Ambient
Detection Wavelength 260 nm[5]210 nm[6]
Internal Standard Not typically requiredOctylamine[1][7]
Method Validation Summary
ParameterResult
Linearity Range 0.39–12.5 µg/mL (R² = 0.9999)[2][3][6]
Limit of Detection (LOD) 0.128 µg/mL[5]
Limit of Quantification (LOQ) 0.388 µg/mL[5]
Accuracy (% Recovery) 99.41% - 99.55%[5]
Precision (%RSD) < 2%[4]
Intra-day Variability < 5.2%[1]
Inter-day Variability < 7.6%[1]

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Reagents and Chemicals
  • Ethambutol Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Sodium dihydrogen phosphate (AR grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Phenylethylisocyanate (PEIC) for derivatization

  • Octylamine (Internal Standard)

  • Deionized water

Protocol 1: Quantification in Pharmaceutical Tablets

1. Preparation of Mobile Phase:

  • Prepare a solution of potassium dihydrogen orthophosphate buffer.
  • Mix the buffer and acetonitrile in the ratio of 55:45 (v/v).
  • Filter the mobile phase through a 0.45 µm membrane filter and degas.

2. Preparation of Standard Solution:

  • Accurately weigh about 30.0 mg of Ethambutol Hydrochloride working standard into a 100 mL volumetric flask.[8]
  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution.[8]
  • Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase.

3. Preparation of Sample Solution:

  • Weigh and grind a tablet to a fine powder.
  • Transfer a quantity of the powder equivalent to 30 mg of ethambutol into a 100 mL volumetric flask.[8]
  • Add about 30 mL of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.[8]
  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis:

  • Set up the HPLC system with the chromatographic conditions specified in the table above.
  • Inject 20 µL of the standard and sample solutions into the HPLC system.
  • Record the chromatograms and measure the peak area for ethambutol.

5. Calculation:

  • Calculate the concentration of ethambutol in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Quantification in Human Plasma

1. Preparation of Reagents:

  • Prepare the mobile phase as described in the table for biological samples.
  • Prepare a derivatizing reagent solution of phenylethylisocyanate (PEIC) in acetonitrile.[6]
  • Prepare an internal standard (IS) solution of octylamine.

2. Sample Pre-treatment and Derivatization:

  • To a 0.1 mL plasma sample, add the internal standard (octylamine).[1]
  • Alkalinize the plasma with 5 M sodium hydroxide.[7][9]
  • Extract the drug and IS with a mixture of chloroform and diethyl ether (40:60, v/v).[7][9]
  • Vortex for 15 minutes and centrifuge for 10 minutes.[7][9]
  • Transfer the organic phase to a clean tube and add the PEIC solution for derivatization.[7][9]
  • Mix for 5 minutes and then evaporate to dryness under a stream of nitrogen.[7][9]
  • Reconstitute the residue with the mobile phase.[7]

3. Chromatographic Analysis:

  • Set up the HPLC system with the chromatographic conditions for biological samples.
  • Inject 50 µL of the prepared sample into the HPLC system.
  • Record the chromatogram and measure the peak areas of the derivatized ethambutol and the internal standard.

4. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of ethambutol and the internal standard, and then following the same extraction and derivatization procedure.
  • Plot the ratio of the peak area of ethambutol to the peak area of the internal standard against the concentration of ethambutol.
  • Determine the concentration of ethambutol in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_collection Sample Collection (Tablet or Plasma) extraction Extraction / Dilution sample_collection->extraction standard_prep Standard Preparation standard_prep->extraction derivatization Derivatization (for Plasma) extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for ethambutol quantification.

hplc_system mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump Solvent injector Autosampler/ Manual Injector pump->injector Pressurized Flow column C18 Column injector->column Sample Injection detector UV Detector column->detector Separated Analytes data_system Data System detector->data_system Signal waste Waste detector->waste

References

Application Notes and Protocols for Generating Ethambutol-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol (EMB) is a crucial first-line bacteriostatic agent in the combination therapy for tuberculosis (TB), primarily targeting the biosynthesis of the mycobacterial cell wall. The emergence of EMB-resistant Mycobacterium tuberculosis (M.tb) strains poses a significant challenge to effective TB control. For research and development of new anti-tubercular agents, the generation and characterization of EMB-resistant M.tb strains under controlled laboratory conditions are essential. These strains serve as invaluable tools for studying resistance mechanisms, evaluating the efficacy of novel drug candidates, and developing advanced diagnostic assays.

The primary mechanism of EMB resistance is associated with mutations in the embCAB operon, which encodes arabinosyltransferases—the enzymes responsible for the polymerization of arabinan, a key component of the mycobacterial cell wall.[1][2] The most significant mutations are typically found in the embB gene, particularly at codons 306, 406, and 497.[2][3] Mutations at these sites can alter the drug's binding affinity to its target, leading to varying levels of resistance.

This document provides detailed protocols for the in vitro generation of EMB-resistant M.tb strains, methods for their phenotypic and genotypic characterization, and a summary of quantitative data associated with common resistance-conferring mutations.

Data Presentation: Ethambutol Resistance and Associated embB Mutations

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of ethambutol associated with common mutations in the embB gene of M. tuberculosis. Different mutations confer varying levels of resistance.

Gene Codon Change Amino Acid Substitution Typical EMB MIC Range (µg/mL) Level of Resistance References
embBATG → ATA/ATCMet306Ile8 - 20Low to Moderate[4]
embBATG → GTGMet306Val14 - 40Moderate to High[4]
embBATG → CTGMet306Leu~40High[4]
embBGGC → GACGly406AspVariable (often low)Low[3]
embBCAG → CCGGln497Pro/ArgVariable (often low)Low[3]
Wild-TypeNoneNone0.5 - 2.5Susceptible[5]

Note: MIC values can vary based on the specific M.tb strain background and the susceptibility testing method used.

Signaling Pathway and Resistance Mechanism

The diagram below illustrates the mechanism of action of Ethambutol and the molecular basis of resistance. Ethambutol targets the arabinosyltransferase EmbB, inhibiting the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall. Mutations in the embB gene can prevent the drug from binding effectively, allowing cell wall synthesis to proceed and conferring resistance.

EMB_Mechanism cluster_Cell M. tuberculosis Cell cluster_Emb Emb Arabinosyltransferases UDP_Gal UDP-Galactopyranose DPA Decaprenyl-P-Arabinose (DPA) UDP_Gal->DPA Biosynthesis Pathway EmbB EmbB Target DPA->EmbB AG Arabinogalactan (AG) CellWall Cell Wall AG->CellWall Integration EmbB->AG Arabinan Polymerization EMB Ethambutol (EMB) EMB->EmbB Inhibits Mutation embB Gene Mutation (e.g., Met306Val) Mutation->EmbB Alters Target

Mechanism of Ethambutol action and resistance.

Experimental Protocols

Important Safety Note: All work with Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines.

Protocol 1: In Vitro Generation of Ethambutol-Resistant M.tb by Stepwise Selection

This protocol describes the gradual exposure of a susceptible M.tb strain (e.g., H37Rv) to increasing concentrations of ethambutol to select for resistant mutants.[6][7]

Materials:

  • M. tuberculosis H37Rv (ATCC 27294) or other susceptible strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • Ethambutol stock solution (sterile filtered)

  • Sterile conical tubes (50 mL), culture flasks, and micropipette tips

  • Incubator (37°C with 5% CO₂)

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare Initial Culture:

    • Inoculate 10 mL of supplemented 7H9 broth with a cryopreserved stock of M.tb H37Rv.

    • Incubate at 37°C with gentle shaking (100 rpm) until the culture reaches mid-log phase (OD₆₀₀ of 0.4-0.6). This typically takes 10-14 days.

  • First Exposure (Generation 1):

    • Determine the baseline MIC of the susceptible parent strain using Protocol 2.

    • Prepare a 7H10 agar plate containing ethambutol at a sub-inhibitory concentration (e.g., 0.5x MIC).

    • Prepare a bacterial suspension equivalent to a 1.0 McFarland standard (~3 x 10⁸ CFU/mL).

    • Plate approximately 10⁷-10⁸ cells onto the EMB-containing plate and a drug-free control plate.

    • Incubate plates at 37°C in 5% CO₂ for 3-4 weeks, or until colonies appear.

  • Stepwise Selection (Subsequent Generations):

    • Select a few well-isolated colonies from the plate with the highest concentration of EMB that permits growth.

    • Inoculate each colony into a separate tube of 5 mL of 7H9 broth and grow to mid-log phase. These are your Generation 1 (G1) mutants.

    • Plate the G1 cultures onto a new series of 7H10 agar plates with a stepwise increase in EMB concentration (e.g., 1x MIC, 2x MIC, 4x MIC).[6]

    • Again, select colonies that grow at the highest concentration. These are your Generation 2 (G2) mutants.

    • Repeat this process of culturing and plating on incrementally higher concentrations of EMB for several generations (e.g., up to 8 generations or until the desired MIC is reached).[6]

  • Stabilize the Resistant Phenotype:

    • Once a strain with the desired level of resistance is isolated, passage it at least twice on drug-free 7H10 agar to ensure the resistance phenotype is stable.

    • Confirm the final MIC of the stabilized mutant strain using Protocol 2.

    • Prepare cryopreserved stocks of the confirmed resistant strain for long-term storage and future experiments.

Protocol 2: Phenotypic Characterization - MIC Determination by Broth Microdilution

This protocol uses the Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA) to determine the MIC of ethambutol.[8]

Materials:

  • Sterile 96-well microtiter plates

  • Supplemented Middlebrook 7H9 broth

  • M.tb culture (mid-log phase)

  • Ethambutol stock solution

  • Resazurin solution (0.02% w/v in sterile water) or Alamar Blue

  • Sterile water

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile water to all perimeter wells of the 96-well plate to prevent evaporation.

    • Add 100 µL of supplemented 7H9 broth to the remaining wells.

    • In the first well of a row, add an additional 100 µL of broth containing the highest desired concentration of ethambutol (e.g., 64 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next, mixing thoroughly, and repeating across the row. Discard the final 100 µL from the last well. This will create a gradient of EMB concentrations.

    • Include a drug-free well as a positive growth control and a well with only broth as a negative (sterile) control.

  • Inoculation:

    • Adjust the mid-log phase M.tb culture to a turbidity of 0.5 McFarland standard, then dilute it 1:20 in 7H9 broth.

    • Add 100 µL of the diluted inoculum to each well (except the sterile control). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with a plate sealer or place it in a humidified container.

    • Incubate at 37°C for 7 days.

  • Reading Results:

    • After 7 days, add 25 µL of resazurin solution to each well.

    • Re-incubate the plate for another 24-48 hours.

    • A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of ethambutol that prevents this color change (i.e., the well remains blue).

Protocol 3: Genotypic Characterization - embB Gene Sequencing

This protocol outlines the amplification and sequencing of the resistance-determining region of the embB gene.

Materials:

  • Genomic DNA extracted from the resistant M.tb strain (using a commercial kit or standard CTAB method)

  • PCR primers flanking the target region of embB (e.g., codons 306-497)

  • High-fidelity DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service or in-house sequencer

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing:

      • ~50 ng of M.tb genomic DNA

      • Forward and reverse primers (10 µM each)

      • dNTP mix

      • High-fidelity polymerase and buffer

      • Nuclease-free water to the final volume

    • Use a standard thermocycling program (example):

      • Initial denaturation: 95°C for 5 min

      • 35 cycles of:

        • Denaturation: 95°C for 30 sec

        • Annealing: 60°C (adjust based on primer Tm) for 30 sec

        • Extension: 72°C for 1 min

      • Final extension: 72°C for 7 min

    • Verify the PCR product size and purity by running an aliquot on an agarose gel.

  • Purification and Sequencing:

    • Purify the PCR product using a spin-column based kit to remove primers and dNTPs.

    • Quantify the purified DNA.

    • Send the purified product and the corresponding sequencing primers for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type embB sequence from a reference strain (e.g., H37Rv).

    • Identify any nucleotide substitutions, insertions, or deletions.

    • Translate the nucleotide sequence to determine the corresponding amino acid changes (e.g., a change at codon 306 from ATG to GTG results in a Met→Val substitution).

Experimental Workflow Diagram

The following diagram outlines the complete workflow for generating and characterizing an ethambutol-resistant M. tuberculosis strain.

Workflow start Start: Susceptible M.tb Strain (e.g., H37Rv) culture 1. Prepare Mid-Log Phase Culture start->culture plate 2. Plate on Agar with Sub-MIC Ethambutol culture->plate incubate 3. Incubate for 3-4 Weeks plate->incubate select 4. Select Resistant Colonies incubate->select passage 5. Stepwise Passage on Increasing EMB Concentrations select->passage passage->select Repeat stabilize 6. Stabilize Phenotype (Passage on Drug-Free Media) passage->stabilize char 7. Characterization stabilize->char mic Phenotypic: Determine Final MIC char->mic geno Genotypic: Sequence embB Gene char->geno compare 8. Correlate Genotype with Phenotype mic->compare geno->compare end End: Characterized EMB-Resistant Strain compare->end

Workflow for generating EMB-resistant M.tb.

References

Application Notes and Protocols for Ethambutol Combination Therapy in Synergistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethambutol in combination therapy studies, with a focus on achieving synergistic effects against mycobacteria. Detailed protocols for assessing synergy and summaries of key quantitative findings are included to facilitate further research and drug development in this area.

Introduction to Ethambutol Synergy

Ethambutol is a cornerstone of first-line tuberculosis treatment, primarily acting by inhibiting the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[1] While effective as part of a multi-drug regimen, research has increasingly focused on its synergistic interactions with other antimicrobial agents.[2][3] Synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers the potential for lower dosages, reduced toxicity, and combating drug resistance. This document outlines the mechanisms, experimental validation, and quantitative data supporting the synergistic use of ethambutol in combination therapies.

Mechanisms of Ethambutol Synergy

The synergistic potential of ethambutol stems from its unique mechanism of action, which can potentiate the effects of other drugs targeting the mycobacterial cell envelope or intracellular processes.

Ethambutol and Isoniazid: A Molecular Synergism

A well-elucidated example of ethambutol's synergistic action is its combination with isoniazid. Isoniazid, another first-line anti-tuberculosis drug, targets the synthesis of mycolic acids, another essential component of the mycobacterial cell wall. The synergy between these two drugs is mediated by the transcriptional repressor EtbR (Rv0273c).[4][5] Ethambutol binds to EtbR, enhancing its ability to repress the inhA gene.[4][5] The inhA gene product is the primary target of isoniazid.[4] By downregulating inhA expression, ethambutol increases the susceptibility of Mycobacterium tuberculosis to isoniazid.[4][6]

Ethambutol_Isoniazid_Synergy cluster_cell Mycobacterium tuberculosis Ethambutol Ethambutol EtbR EtbR (Transcriptional Repressor) Ethambutol->EtbR binds to inhA_promoter inhA Promoter EtbR->inhA_promoter represses inhA_gene inhA Gene inhA_promoter->inhA_gene controls InhA_protein InhA Protein (Enoyl-ACP reductase) inhA_gene->InhA_protein expresses Mycolic_Acid Mycolic Acid Synthesis InhA_protein->Mycolic_Acid catalyzes Isoniazid Isoniazid (activated) Isoniazid->InhA_protein inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall essential for caption Ethambutol-Isoniazid Synergistic Pathway

Caption: Ethambutol-Isoniazid Synergistic Pathway.

Ethambutol and β-Lactams: Enhancing Permeability

Ethambutol has also demonstrated synergy with β-lactam antibiotics, such as meropenem (with clavulanate).[7][8] The primary mechanism here is the disruption of the outer arabinogalactan layer of the mycobacterial cell wall by ethambutol.[7][8] This damage increases the permeability of the cell wall, allowing β-lactams greater access to their targets in the periplasmic space – the penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis.[7][8] This synchronized inhibition of two crucial cell wall components leads to enhanced bactericidal activity.[7][8]

Ethambutol_BetaLactam_Synergy Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan inhibits CellWall_Permeability Increased Cell Wall Permeability Arabinogalactan->CellWall_Permeability disruption leads to BetaLactam β-Lactam Antibiotic (e.g., Meropenem) CellWall_Permeability->BetaLactam facilitates entry of PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes Cell_Lysis Enhanced Cell Lysis Peptidoglycan->Cell_Lysis inhibition leads to caption Ethambutol and β-Lactam Synergy Workflow

Caption: Ethambutol and β-Lactam Synergy Workflow.

Quantitative Assessment of Synergy

The synergistic interaction between ethambutol and other drugs is quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from data obtained through a checkerboard assay.[9][10]

FICI Calculation:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[10]

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5[9]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[9]

  • Antagonism: FICI > 4.0[9]

Summary of In Vitro Synergy Studies with Ethambutol

The following tables summarize the quantitative data from various studies investigating the synergistic effects of ethambutol in combination with other antimicrobial agents against Mycobacterium species.

Drug Combination Organism FICI Range Interpretation Reference
Ethambutol + IsoniazidM. tuberculosis0.6Synergistic in 18.1% of isolates[10]
Ethambutol + Ofloxacin + RifampicinM. tuberculosis0.31 - 0.62Synergistic in 91.3% of isolates[10]
Ethambutol + MoxifloxacinM. simiae0.5Synergistic in 63% of isolates[3][11]
Ethambutol + Meropenem/ClavulanateM. tuberculosis-Synergistic[7][8]
Ethambutol + Amoxicillin/ClavulanateM. tuberculosis-Synergistic[8]
Ethambutol + Amikacin + RifampinM. avium-intracellulare-Synergistic[12]
Ethambutol + LevofloxacinM. tuberculosis≤ 0.5Synergistic[13]
Drug Combination with Ethambutol Number of Drug Combinations Showing Synergy Total Number of Combinations Tested Reference
Isoniazid, Rifampin, Ofloxacin, Amikacin, Clofazimine1230[14]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of drug combinations.[2]

Checkerboard_Assay_Workflow start Start prep_drugs Prepare Serial Dilutions of Drug A and Drug B start->prep_drugs setup_plate Set up 96-well Microtiter Plate prep_drugs->setup_plate add_drugs Add Drug A (horizontally) and Drug B (vertically) to Plate setup_plate->add_drugs add_inoculum Add Standardized Mycobacterial Inoculum to Each Well add_drugs->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read_mic Determine MIC of Each Drug Alone and in Combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Synergy, Additivity, or Antagonism calc_fici->interpret end End interpret->end caption Checkerboard Assay Workflow

Caption: Checkerboard Assay Workflow.

Materials:

  • 96-well microtiter plates

  • Mycobacterium tuberculosis strain (e.g., H37Rv) or clinical isolates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Ethambutol and other test drugs

  • Resazurin sodium salt solution (for viability assessment)

  • Incubator (37°C)

  • Microplate reader (optional)

Protocol:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of ethambutol and the second drug in an appropriate solvent.

    • Perform serial two-fold dilutions of each drug in Middlebrook 7H9 broth.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of broth to all wells.

    • Add 50 µL of the serially diluted ethambutol along the x-axis (columns).

    • Add 50 µL of the serially diluted second drug along the y-axis (rows). This creates a matrix of drug concentrations.

    • Include wells with each drug alone (for MIC determination) and wells with no drugs (growth control).

  • Inoculum Preparation:

    • Grow M. tuberculosis to mid-log phase in Middlebrook 7H9 broth.

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 108 CFU/mL).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determination of MIC and FICI:

    • After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like resazurin and measuring the color change or fluorescence.

    • The MIC is the lowest concentration of a drug that inhibits visible growth.

    • Determine the MIC of each drug alone and in each combination.

    • Calculate the FICI using the formula provided above.

Conclusion and Future Directions

The synergistic combination of ethambutol with other anti-mycobacterial agents presents a promising strategy to enhance treatment efficacy, particularly in the face of growing drug resistance. The well-defined molecular synergy with isoniazid and the permeability-enhancing effects with β-lactams provide a strong rationale for their combined use. The quantitative data from in vitro studies consistently support these synergistic interactions.

Future research should focus on:

  • In vivo validation of the observed in vitro synergies in animal models of tuberculosis.

  • Clinical trials to evaluate the efficacy and safety of ethambutol-based synergistic combination therapies in patients.

  • Exploration of ethambutol's synergistic potential with novel anti-tuberculosis drug candidates.

  • Investigation into the mechanisms of synergy with other drug classes.

These application notes and protocols are intended to serve as a valuable resource for the scientific community to advance the development of more effective treatment regimens for tuberculosis and other mycobacterial infections.

References

Application Notes and Protocols for In Vitro Models of Ethambutol-Induced Optic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various in vitro models to study the mechanisms of ethambutol-induced optic neuropathy and to screen for potential neuroprotective compounds.

Introduction

Ethambutol (EMB) is a first-line bacteriostatic antimicrobial agent crucial for the treatment of tuberculosis. However, its use is associated with a significant risk of developing ethambutol-induced optic neuropathy (EON), a condition that can lead to irreversible vision loss. The primary target of EMB toxicity is the retinal ganglion cells (RGCs), the output neurons of the retina that form the optic nerve. Understanding the cellular and molecular mechanisms underlying EON is critical for developing effective preventative and therapeutic strategies. In vitro models offer a powerful platform to dissect these mechanisms in a controlled environment, screen for drug candidates, and investigate potential neuroprotective interventions.

This document details the application of several key in vitro models:

  • Induced Pluripotent Stem Cell (iPSC)-Derived Retinal Ganglion Cells (iPSC-RGCs): A human-relevant model for studying the direct effects of ethambutol on RGCs.

  • Retinal Organoids: A three-dimensional model that recapitulates the complex cellular architecture and interactions of the developing retina.

  • Müller Glia-RGC Co-culture Systems: A model to investigate the role of glial cells in either mediating toxicity or providing neuroprotection to RGCs.

Detailed protocols for establishing these models, inducing ethambutol toxicity, and assessing cellular endpoints are provided below, along with data presentation guidelines and visualizations of key signaling pathways.

Section 1: iPSC-Derived Retinal Ganglion Cell (iPSC-RGC) Model

Application Note

Human iPSC-derived RGCs represent a state-of-the-art tool for studying EON. By reprogramming somatic cells from healthy donors or patients into pluripotent stem cells and then differentiating them into RGCs, researchers can investigate the specific effects of ethambutol on human retinal neurons. This model is particularly valuable for high-throughput screening of potential neuroprotective compounds and for dissecting the molecular pathways involved in EMB-induced RGC death.

Advantages:

  • Human-Relevant Genetics: Allows for the study of EON in a human genetic context, including the investigation of patient-specific susceptibilities.

  • High-Purity Cultures: Protocols are available to generate highly enriched populations of RGCs, enabling specific analysis of this cell type.

  • Scalability: iPSC-RGCs can be produced in large quantities, making them suitable for high-throughput screening assays.

Limitations:

  • Immaturity: iPSC-derived RGCs may not fully recapitulate the mature, in vivo phenotype of RGCs.

  • Lack of Glial Interaction: Monocultures of iPSC-RGCs do not account for the important contributions of glial cells to RGC health and disease.

  • Variability: Differentiation efficiency and RGC purity can vary between iPSC lines and differentiation batches.[1]

Experimental Protocols

This protocol is a modified, chemically defined method for generating RGCs from human iPSCs.[2][3][4]

Materials:

  • Human iPSCs

  • mTeSR™1 medium

  • Matrigel

  • DMEM/F12

  • N2 and B27 supplements

  • Dual SMAD inhibitors (e.g., Noggin and SB431542)

  • Wnt inhibitor (e.g., IWP2)

  • Doxycycline

  • CD90.1 antibody for MACS sorting (optional)

  • Cytosine arabinoside (AraC) (optional)

Procedure:

  • iPSC Culture: Culture human iPSCs on Matrigel-coated plates in mTeSR™1 medium.

  • Neural Induction (Day 0-7): When iPSCs reach 70-80% confluency, switch to a neural induction medium (DMEM/F12 with N2 supplement) containing dual SMAD inhibitors (e.g., 100 ng/mL Noggin and 10 µM SB431542) and a Wnt inhibitor (e.g., 5 µM IWP2).

  • Retinal Progenitor Cell (RPC) Expansion (Day 7-16): Culture the neural progenitors in DMEM/F12 with N2 and B27 supplements.

  • RGC Differentiation (Day 16-35): Induce RGC differentiation by adding doxycycline (2 µg/mL) to the culture medium.

  • RGC Maturation and Purification (Day 35 onwards):

    • Mature RGCs will exhibit large somas and elongated axonal processes.

    • (Optional) To enrich the RGC population, treat the cultures with a mitotic inhibitor such as cytosine arabinoside (AraC) for seven days to eliminate proliferating, undifferentiated cells.[3]

    • (Optional) Alternatively, purify RGCs using Magnetic Activated Cell Sorting (MACS) with an antibody against the RGC surface marker CD90.1.[2]

Materials:

  • Mature iPSC-RGC cultures

  • Ethambutol hydrochloride solution (sterile)

  • Cell culture medium

Procedure:

  • Prepare a stock solution of ethambutol hydrochloride in sterile water or PBS.

  • On the day of the experiment, dilute the ethambutol stock solution in the iPSC-RGC culture medium to the desired final concentrations. A dose-response curve is recommended, with concentrations ranging from physiological to supra-physiological levels (e.g., 2 mM, 4 mM, and higher).[5]

  • Remove the existing medium from the iPSC-RGC cultures and replace it with the ethambutol-containing medium.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Proceed with downstream assays to assess cell viability, apoptosis, mitochondrial function, etc.

Section 2: Retinal Organoid Model

Application Note

Retinal organoids are 3D structures derived from pluripotent stem cells that self-organize to form a laminated retinal tissue, complete with various retinal cell types, including RGCs, photoreceptors, and interneurons.[4][6] This model provides a more physiologically relevant context to study EON by preserving some of the complex cell-cell interactions that occur in the native retina. Retinal organoids are particularly useful for investigating the developmental aspects of ethambutol toxicity and for assessing the effects of the drug on the entire retinal cytoarchitecture.

Advantages:

  • Complex 3D Structure: Mimics the layered organization of the developing human retina.

  • Cellular Diversity: Contains multiple retinal cell types, allowing for the study of intercellular interactions.

  • Disease Modeling: Can be generated from patient-derived iPSCs to model genetic predispositions to EON.

Limitations:

  • Variability and Heterogeneity: Organoid size, shape, and cellular composition can be variable.[1]

  • Lack of Vasculature: Retinal organoids lack a blood supply, which may affect nutrient and oxygen gradients.

  • Long Culture Times: The generation of mature retinal organoids can take several months.

Experimental Protocols

This protocol outlines a common method for generating retinal organoids.[7][8][9]

Materials:

  • Human iPSCs

  • mTeSR™1 medium

  • Matrigel

  • DMEM/F12

  • KnockOut™ Serum Replacement (KSR)

  • Non-Essential Amino Acids (NEAA)

  • 2-Mercaptoethanol

  • BMP4

Procedure:

  • Embryoid Body (EB) Formation (Day 0): Dissociate iPSCs into single cells and re-aggregate them in 96-well V-bottom plates in a differentiation medium (e.g., GMEM with 1.5% KSR).

  • Neural Induction (Day 6): Add BMP4 (e.g., 1.5 nM) to the culture medium to induce neuroepithelial formation.

  • Optic Vesicle Formation (Day 18): Manually excise the neural retina-like tissues and culture them in a retinal maturation medium.

  • Organoid Maturation (Day 30 onwards): RGCs typically appear around day 30, followed by photoreceptors at later stages (around day 130).[4]

Materials:

  • Mature retinal organoids

  • Ethambutol hydrochloride solution (sterile)

  • Organoid culture medium

Procedure:

  • Prepare ethambutol dilutions in the organoid culture medium as described in Protocol 1.2.

  • Transfer individual retinal organoids to separate wells of a low-attachment plate.

  • Replace the medium with the ethambutol-containing medium.

  • Incubate the organoids for the desired time period.

  • After treatment, fix, section, and stain the organoids to assess changes in morphology, cell layer thickness, and cell-specific markers. Alternatively, dissociate the organoids for single-cell analysis.

Section 3: Müller Glia-RGC Co-culture Model

Application Note

Müller glia are the principal glial cells of the retina and play a crucial role in maintaining retinal homeostasis and providing trophic support to neurons. Co-culture systems of Müller glia and RGCs are invaluable for investigating the neuroprotective or potentially detrimental role of these glial cells in the context of EON. These models can help determine whether Müller glia release factors that protect RGCs from ethambutol-induced damage or if they contribute to the toxic cascade.

Advantages:

  • Investigates Glial-Neuronal Interactions: Allows for the study of the complex interplay between RGCs and Müller glia.

  • Neuroprotection Studies: Ideal for identifying and characterizing neuroprotective factors secreted by Müller glia.

  • Mechanistic Insights: Can help elucidate whether ethambutol's toxicity is solely a direct effect on RGCs or is modulated by glial responses.

Limitations:

  • Primary Cell Isolation: Isolation and culture of primary Müller glia and RGCs can be challenging and may result in mixed cell populations.

  • 2D Environment: Standard co-culture systems are two-dimensional and do not fully replicate the 3D architecture of the retina.

  • Species Differences: Often utilizes rodent cells, which may not fully recapitulate human responses.

Experimental Protocols

This protocol describes the isolation of Müller glia and RGCs from rodent retinas.[10][11][12][13]

Materials:

  • Postnatal rodent pups (e.g., P7-P9 mice or rats)

  • Papain or Trypsin for retinal dissociation

  • DMEM/F12 medium with 10% FBS for Müller glia

  • Neurobasal medium with B27 and N2 supplements for RGCs

  • Poly-D-lysine and laminin-coated plates

  • Transwell inserts (0.4 µm pore size)

Procedure:

  • Müller Glia Isolation:

    • Dissect retinas from postnatal pups and dissociate with papain or trypsin.

    • Plate the cell suspension on uncoated flasks in DMEM/F12 with 10% FBS. Müller glia will preferentially adhere and proliferate.

    • Culture for 2-3 weeks to obtain a pure population of Müller cells.

  • RGC Isolation:

    • Isolate RGCs from dissociated retinas using a two-step panning method with antibodies against amacrine cells and then RGCs.

    • Plate purified RGCs on poly-D-lysine and laminin-coated plates in Neurobasal medium with supplements.

  • Co-culture Setup:

    • Seed Müller glia onto Transwell inserts.

    • Place the Müller glia-containing inserts into the wells of the plate containing the cultured RGCs, allowing for communication via secreted factors without direct cell-to-cell contact.

Materials:

  • Established Müller glia-RGC co-cultures

  • Ethambutol hydrochloride solution (sterile)

  • Co-culture medium

Procedure:

  • Prepare ethambutol dilutions in the co-culture medium.

  • Add the ethambutol-containing medium to the co-culture system.

  • Incubate for the desired duration.

  • Assess RGC survival and morphology in the lower chamber. The Müller glia in the upper chamber can also be analyzed for changes in gene expression or protein secretion.

Section 4: Assessment of Cellular Endpoints

Protocol 4.1: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[3][14][15][16][17]

Materials:

  • JC-1 dye

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Culture and treat cells with ethambutol as described in the previous sections.

  • Prepare a working solution of JC-1 (e.g., 1-10 µM) in cell culture medium.

  • Replace the culture medium with the JC-1 working solution and incubate for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer or PBS.

  • Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths.

  • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Protocol 4.2: TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6][18][19][20][21]

Materials:

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization solution (e.g., Triton X-100)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with ethambutol.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with Triton X-100.

  • Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) according to the manufacturer's instructions.

  • Wash the cells and counterstain the nuclei with DAPI or Hoechst.

  • Visualize and quantify the number of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Protocol 4.3: Western Blot for BDNF-AKT Signaling Pathway

Western blotting can be used to assess the activation of key proteins in the BDNF-AKT signaling pathway, such as phosphorylated AKT (p-AKT).[22][23][24][25][26]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein electrophoresis and transfer equipment

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-BDNF)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Table 1: Quantitative Effects of Ethambutol on iPSC-RGCs
ParameterEthambutol ConcentrationDuration of TreatmentObserved EffectReference
Cell Viability (MTT Assay)500 µM24 hours~30% decrease in viability[10]
Apoptosis (TUNEL Assay)1 mM24 hoursSignificant increase in TUNEL-positive cells[14]
Mitochondrial Membrane Potential (JC-1)500 µM6 hoursSignificant decrease in red/green fluorescence ratio[10]
Neurite Length4 mM24 hoursNeurite fragmentation and disruption[5]
Gene Expression (RNA-seq)4 mM24 hoursDisruption of neurotrophin and BDNF-associated pathways[5][27]
Table 2: Neuroprotective Effects of BDNF in Ethambutol-Treated RGCs
ModelEthambutol ConcentrationBDNF ConcentrationObserved EffectReference
iPSC-RGCs2 mM50 ng/mLImproved survival and morphological integrity[5][27]
Mouse Retinal Explants2 mM50 ng/mLIncreased number of Brn3a-positive RGCs[5]
Cortical Neurons (Hypoxia Model)N/A (Hypoxia)50 ng/mLIncreased cell viability via autophagy[23]

Signaling Pathways and Experimental Workflows

Diagram 1: General Experimental Workflow

experimental_workflow cluster_model In Vitro Model Selection cluster_treatment Treatment cluster_assessment Endpoint Assessment iPSC_RGCs iPSC-RGCs Ethambutol Ethambutol Treatment (Dose-Response & Time-Course) iPSC_RGCs->Ethambutol Retinal_Organoids Retinal Organoids Retinal_Organoids->Ethambutol Co_culture Müller Glia-RGC Co-culture Co_culture->Ethambutol Viability Cell Viability (e.g., MTT) Ethambutol->Viability Apoptosis Apoptosis (e.g., TUNEL) Ethambutol->Apoptosis Mitochondria Mitochondrial Function (e.g., JC-1) Ethambutol->Mitochondria Signaling Signaling Pathways (e.g., Western Blot) Ethambutol->Signaling

Caption: General workflow for studying ethambutol-induced optic neuropathy in vitro.

Diagram 2: Ethambutol-Induced RGC Toxicity Pathway

ethambutol_toxicity Ethambutol Ethambutol Mitochondria Mitochondrial Dysfunction Ethambutol->Mitochondria Chelates Cu2+ in Complex IV Excitotoxicity Glutamate Excitotoxicity Ethambutol->Excitotoxicity Sensitizes RGCs to Glutamate ROS Increased ROS Mitochondria->ROS ATP Decreased ATP Mitochondria->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis Ca_influx Increased Intracellular Ca2+ Excitotoxicity->Ca_influx Ca_influx->Apoptosis RGC_death RGC Death Apoptosis->RGC_death

Caption: Proposed mechanism of ethambutol-induced RGC toxicity.

Diagram 3: Neuroprotective BDNF-AKT Signaling Pathway

bdnf_pathway Muller_Glia Müller Glia BDNF BDNF Muller_Glia->BDNF Secretes TrkB TrkB Receptor BDNF->TrkB Binds to PI3K PI3K TrkB->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Survival Cell Survival & Neuroprotection pAKT->Survival Apoptosis Inhibition of Apoptosis pAKT->Apoptosis

Caption: Neuroprotective BDNF-AKT signaling pathway in RGCs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ethambutol Dihydrochloride Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with ethambutol dihydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is generally considered a highly soluble compound in aqueous solutions.[1][2] It is described as "freely soluble" or "very soluble" in water, with some sources indicating that as much as 1 gram can dissolve in 1 mL of water.[2] However, some conflicting reports describe it as "sparingly soluble" in water, which may be due to differences in experimental conditions or the specific form of the compound used.[3]

Q2: How does pH affect the solubility of this compound?

A2: Ethambutol is a weak base with two pKa values, approximately 6.3-6.6 and 9.5.[1] Its solubility is pH-dependent. Experimental data shows high solubility in acidic and neutral buffers. A solution of this compound (1 in 20) in water has a pH between 3.4 and 4.0.[4]

Q3: I'm seeing precipitation when I try to dissolve this compound. What could be the cause?

A3: Several factors could lead to precipitation:

  • Concentration: You may be exceeding the solubility limit for the specific buffer and temperature you are using.

  • Temperature: Solubility is temperature-dependent. A decrease in temperature can cause a previously dissolved compound to precipitate.

  • Buffer Composition: The specific ions in your buffer could potentially interact with this compound to form a less soluble salt.

  • Hygroscopicity: this compound is hygroscopic and can absorb moisture from the air.[2] This can affect its apparent weight and lead to the preparation of a supersaturated, unstable solution.

Q4: Are there any recommended solvents other than aqueous buffers?

A4: this compound is soluble in methanol and ethanol, and practically insoluble in diethyl ether.[4] For in vitro studies, it can also be dissolved in DMSO, but it is important to use newly opened DMSO as its hygroscopic nature can impact solubility.[5]

Q5: How should I store my this compound solutions?

A5: Stock solutions should be stored under appropriate conditions to prevent degradation or precipitation. For short-term storage, refrigeration at 2-8°C is often recommended. For longer-term storage, freezing at -20°C or -80°C may be necessary.[5] It is advisable to prepare fresh solutions for critical experiments. If you choose water as the solvent for a stock solution, it should be filtered and sterilized (e.g., with a 0.22 μm filter) before use.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound is not dissolving completely - Concentration is too high.- Insufficient mixing.- Temperature is too low.- Try diluting the solution.- Use a vortex mixer or magnetic stirrer.- Gently warm the solution. Sonication can also be used to aid dissolution.[5]
Solution is cloudy or has particulates - Incomplete dissolution.- Presence of insoluble impurities.- Continue mixing/sonication.- Filter the solution through a 0.22 µm or 0.45 µm filter to remove undissolved material.
Precipitation occurs after the solution has cooled - Supersaturated solution was formed at a higher temperature.- Re-warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.- Consider preparing a less concentrated solution.
pH of the final solution is outside the desired range - The addition of the acidic this compound salt has altered the buffer's pH.- Re-adjust the pH of the final solution using a suitable acid or base.- Prepare the solution in a buffer with a higher buffering capacity.
Inconsistent results between experiments - Variability in solution preparation.- Degradation of the compound in solution.- Standardize the solution preparation protocol.- Prepare fresh solutions for each experiment or validate the stability of stored solutions.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of this compound in various aqueous media at 37°C.

MediumpHTemperature (°C)Solubility (mg/mL)
Water-37649[1]
Simulated Gastric Fluid (SGFsp)1.237771[1]
Phosphate Buffer4.537706[1]
Simulated Intestinal Fluid (SIFsp)6.837747[1]
Water--≥ 50[5]
DMSO--100[5]

Data compiled from multiple sources.[1][5]

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution

Objective: To prepare a saturated solution of this compound in a chosen aqueous buffer and determine its concentration.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Centrifuge

  • Spectrophotometer

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the chosen buffer in a sealed container.

  • Equilibration: Place the container in an incubator or water bath at the desired temperature. Allow the solution to stir for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the solution at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Concentration Determination:

    • Prepare a series of standard solutions of known this compound concentrations.

    • Measure the absorbance of the standard solutions and the saturated solution using a spectrophotometer at the appropriate wavelength.

    • Construct a standard curve and determine the concentration of the saturated solution.

Visualizations

Troubleshooting Workflow for this compound Dissolution

G Troubleshooting this compound Dissolution Issues start Start: Need to dissolve This compound weigh Weigh compound accurately start->weigh add_solvent Add chosen aqueous buffer weigh->add_solvent mix Mix thoroughly (vortex/stir) add_solvent->mix dissolved Completely dissolved? mix->dissolved yes Yes dissolved->yes Yes no No dissolved->no No end Solution is ready for use yes->end troubleshoot Troubleshoot no->troubleshoot warm Gently warm solution troubleshoot->warm sonicate Sonicate solution troubleshoot->sonicate check_conc Is concentration too high? troubleshoot->check_conc warm->mix sonicate->mix dilute Dilute solution check_conc->dilute Yes filter Filter solution (0.22 µm) check_conc->filter No, suspect impurities dilute->mix filter->end

Caption: A flowchart for troubleshooting common dissolution issues.

Logical Relationship of Factors Affecting Solubility

G Factors Influencing this compound Solubility solubility This compound Solubility physicochemical Physicochemical Properties solubility->physicochemical experimental Experimental Conditions solubility->experimental pka pKa (weak base) physicochemical->pka hygroscopicity Hygroscopicity physicochemical->hygroscopicity crystalline_form Crystalline Form physicochemical->crystalline_form ph pH of Buffer experimental->ph temperature Temperature experimental->temperature buffer_composition Buffer Composition experimental->buffer_composition mixing Mixing/Agitation experimental->mixing

Caption: Key factors that can influence the solubility of this compound.

References

Optimizing ethambutol dosage to minimize cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using ethambutol in cell culture, focusing on strategies to optimize dosage while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ethambutol-induced cytotoxicity in mammalian cells?

A1: Ethambutol-induced cytotoxicity is multifactorial and primarily targets the mitochondria. Key mechanisms include:

  • Mitochondrial Dysfunction: Ethambutol can disrupt mitochondrial function by causing a coupling defect, reducing the activity of complex IV in the electron transport chain, and decreasing the mitochondrial membrane potential[1][2]. It also alters calcium homeostasis, leading to decreased cytosolic calcium and an increase in mitochondrial calcium levels[3][4][5][6].

  • Induction of Apoptosis: The drug can trigger the intrinsic apoptotic pathway. This process is often initiated by mitochondrial stress, leading to the release of Cytochrome c into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, resulting in programmed cell death[5][7]. Studies have shown this pathway can be linked to the p53 protein[5][7].

  • Excitotoxicity: In specific cell types like retinal ganglion cells, ethambutol can induce a state of excitotoxicity, rendering the cells hypersensitive to normally tolerated levels of extracellular glutamate[3][4][6].

  • Lysosomal Disruption: Ethambutol may cause an accumulation of zinc within lysosomes. This can lead to lysosomal membrane permeabilization (LMP), releasing digestive enzymes like cathepsins into the cytosol and triggering cell death[8][9].

Q2: Which cell types are most sensitive to ethambutol?

A2: Retinal ganglion cells (RGCs) are particularly vulnerable to ethambutol's toxic effects, which is the basis for the drug's primary clinical side effect, optic neuropathy[3][4][6][10]. However, any cell type with high metabolic activity and reliance on mitochondrial function may exhibit sensitivity.

Q3: What is a typical concentration range for ethambutol that induces cytotoxicity in vitro?

A3: The cytotoxic concentration of ethambutol is highly dependent on the cell type and the duration of exposure. For sensitive cells like human induced pluripotent stem cell-derived retinal ganglion cells (iRGCs), morphological changes and swelling were observed at concentrations above 4 mM, with significant cell death occurring at 8 mM after 24 hours of treatment[11]. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.

Q4: How can I determine the optimal, non-toxic dose of ethambutol for my specific cell line?

A4: The best approach is to perform a dose-response curve. This involves treating your cells with a range of ethambutol concentrations (e.g., from low micromolar to high millimolar) for a set period (e.g., 24, 48, or 72 hours). You can then use a cell viability assay, such as the MTT or LDH assay, to determine the concentration at which cell viability drops significantly. The goal is to find the highest concentration that does not impact cell viability (the maximum non-toxic dose) or to calculate the IC50 (the concentration that causes 50% inhibition of cell viability).

Troubleshooting Guide

Q5: Issue - I am observing high levels of cell death even at low ethambutol concentrations.

A5:

  • Check Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells are more susceptible to drug-induced toxicity.

  • Review Dosing Calculations: Double-check all calculations for your stock solution and final dilutions. Ethambutol is typically prepared in water or DMSO; ensure the final solvent concentration is non-toxic to your cells.

  • Consider Cell Line Sensitivity: Your cell line may be exceptionally sensitive to ethambutol. Research existing literature for data on your specific cell type. If none is available, a broader, lower range of concentrations in your dose-response study is recommended.

  • Duration of Exposure: Ethambutol toxicity is duration-dependent[12][13]. Consider reducing the incubation time to see if cytotoxicity is mitigated.

Q6: Issue - My cytotoxicity assay results are inconsistent and not reproducible.

A6:

  • Standardize Seeding Density: Ensure that the same number of viable cells is seeded into each well. Inconsistent cell numbers will lead to variability in assay readouts.

  • Ensure Homogeneous Drug Distribution: After adding ethambutol to the wells, mix gently but thoroughly to ensure a uniform concentration across the culture.

  • Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Consider not using the outermost wells for data collection or ensure the incubator is properly humidified.

  • Assay Incubation Time: For metabolic assays like MTT, optimize the incubation time with the reagent. Insufficient incubation can lead to a weak signal, while over-incubation can lead to signal saturation or non-specific results.

Q7: Issue - How can I distinguish between apoptosis and necrosis in my ethambutol-treated cells?

A7: Specific assays can differentiate these two forms of cell death:

  • Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Caspase Activation Assays: Since ethambutol is known to induce the intrinsic apoptotic pathway, you can measure the activity of key caspases, such as caspase-3 and caspase-9, using specific substrates that become fluorescent or colorimetric upon cleavage.

Data Presentation

Table 1: Ethambutol Concentrations and Observed In Vitro Cytotoxic Effects

Cell TypeEthambutol ConcentrationExposure TimeObserved EffectReference
Rodent Retinal Ganglion CellsNot specifiedNot specifiedModerately decreased mitochondrial function (MTT staining reduced to 70% of control).[4]
Human iPSC-derived RGCs> 4 mM24 hoursCell swelling and morphological changes.[11]
Human iPSC-derived RGCs8 mM24 hoursSignificant decrease in live cells, increase in dead cells, and neurite fragmentation.[11]
Human FibroblastsNot specifiedNot specifiedReduction in complex IV activity and mitochondrial coupling defect.[1]

Table 2: Ethambutol In Vitro Efficacy and Target Concentrations

OrganismParameterValueNotesReference
M. tuberculosisSusceptibilitySensitive at ≤ 8 µg/mLVaries by culture media.[14]
M. smegmatisMIC0.18 mg/L (0.18 µg/mL)-[15]
M. aviumMIC15 mg/L (15 µg/mL)-[15]
M. avium (intracellular)Cmax/MIC for EC9013Calculated intramacrophage ratio needed for 90% effective concentration.[16]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

G General Workflow for Assessing Ethambutol Cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Data Analysis c0 1. Culture Cells c1 2. Seed Cells in Microplate c0->c1 t1 4. Treat Cells (Include Vehicle Control) c1->t1 t0 3. Prepare Ethambutol Dilutions t0->t1 t2 5. Incubate (e.g., 24, 48, 72h) t1->t2 a0 6. Perform Cytotoxicity Assay (e.g., MTT, LDH, Annexin V/PI) t2->a0 a1 7. Measure Signal (Absorbance/Fluorescence) a0->a1 d0 8. Normalize Data to Control a1->d0 d1 9. Plot Dose-Response Curve d0->d1 d2 10. Determine IC50 or Max Non-Toxic Dose d1->d2

Caption: Workflow for determining ethambutol cytotoxicity.

G Ethambutol-Induced Mitochondrial (Intrinsic) Apoptosis Pathway cluster_mito Mitochondrion cluster_cyto Cytosol eth Ethambutol mito_stress Mitochondrial Stress (Reduced Complex IV activity, Altered Ca2+ flux) eth->mito_stress p53 p53 Activation eth->p53 May induce bcl2 Bcl-2 Family (Pro-apoptotic favored) mito_stress->bcl2 p53->bcl2 cytc_release Cytochrome c Release bcl2->cytc_release apoptosome Apoptosome Formation cytc_release->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3_active Active Caspase-3 apoptosome->cas3_active apoptosis Apoptosis cas3_active->apoptosis

Caption: Ethambutol's impact on the intrinsic apoptosis pathway.

G Proposed Mechanism of Ethambutol-Induced Lysosomal Disruption cluster_lyso Lysosome cluster_cyto Cytosol eth Ethambutol zn_accum Zinc (Zn2+) Accumulation eth->zn_accum Promotes lmp Lysosomal Membrane Permeabilization (LMP) zn_accum->lmp cathepsin_release Cathepsin Release lmp->cathepsin_release Leads to cathepsin Cathepsins cell_death Cell Death cathepsin_release->cell_death

Caption: Role of zinc and lysosomes in ethambutol toxicity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product[17][18].

Materials:

  • Cells and complete culture medium

  • 96-well clear flat-bottom plates

  • Ethambutol stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of ethambutol in culture medium. Remove the old medium from the wells and add 100 µL of the ethambutol dilutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of the drug's solvent (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: At the end of the incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank wells. Express the viability of treated cells as a percentage relative to the vehicle control cells (100% viability).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity[18].

Materials:

  • Cells and complete culture medium

  • 96-well clear flat-bottom plates

  • Ethambutol stock solution

  • Commercially available LDH assay kit (typically includes substrate, cofactor, and catalyst)

  • Lysis buffer (often 10X, provided in the kit for maximum LDH release control)

  • Microplate reader (490 nm wavelength)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with vehicle, to be lysed before the assay.

  • Sample Collection: At the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells. Incubate for 45 minutes.

  • Transfer Supernatant: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * ( (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) )

References

Troubleshooting inconsistent results in ethambutol susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address inconsistencies in ethambutol (EMB) susceptibility testing for Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: Why are my ethambutol susceptibility test results inconsistent?

Inconsistent results in EMB susceptibility testing are a known challenge and can arise from several factors. One major reason is the narrow range between the Minimum Inhibitory Concentrations (MICs) for susceptible and resistant strains of M. tuberculosis.[1][2] This small window can make interpretation difficult and lead to variability between different methods and even between different runs of the same test. Other contributing factors include issues with inoculum preparation, the specific testing method used, and the composition of the culture medium.[1][3]

Q2: What is the most common reason for false resistance to ethambutol?

A frequent cause of false resistance in automated broth systems, like the BACTEC™ MGIT™ 960, is improper inoculum preparation.[1] If the bacterial suspension is not sufficiently homogenized and contains clumps, it can lead to an artificially high inoculum, resulting in a false-resistant reading. It is crucial to follow the manufacturer's instructions for inoculum standardization carefully.[1]

Q3: Can the type of culture medium affect ethambutol susceptibility results?

Yes, the culture medium can significantly influence the in vitro activity of ethambutol and, consequently, the test results.[2][3] For instance, the purity of OADC supplement used in Middlebrook 7H10 and 7H11 media can vary between lots and impact drug activity.[1] The inherent composition of the medium can also affect the drug's potency.

Q4: My results from a rapid molecular test and a growth-based method are discordant. What should I do?

Discordance between molecular and phenotypic (growth-based) drug susceptibility testing (DST) is not uncommon for ethambutol.[1] Molecular assays detect specific mutations associated with resistance, primarily in the embB gene.[1][4] However, not all resistance mechanisms are known or detectable by current molecular tests.[1] Conversely, a mutation may be present that doesn't confer clinically significant resistance. If you encounter discordant results, it is recommended to:

  • Confirm the result by repeating the phenotypic DST, paying close attention to inoculum preparation.[1]

  • Consider the specific mutations detected by the molecular assay and their known association with resistance levels. The World Health Organization (WHO) provides a catalogue of mutations and their association with drug resistance.[1]

  • If EMB monoresistance is detected, it should be viewed with caution as it is rare, and results should be confirmed.[1][2]

Q5: What is the role of the embB gene in ethambutol resistance?

The embB gene encodes for an arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall.[1] Ethambutol's mechanism of action is the inhibition of this enzyme.[1] Mutations in the embB gene, particularly at codon 306, are the most common cause of ethambutol resistance, accounting for 50-70% of resistant isolates.[1] However, mutations in other codons and other genes can also contribute to resistance.[1]

Troubleshooting Guides

Issue 1: High Rate of Borderline or Equivocal Results
Possible Cause Troubleshooting Step
Narrow therapeutic window of ethambutol.[1][2]For borderline results in radiometric systems like BACTEC 460TB, continue incubation for an additional 1-3 days to establish a definitive growth pattern.[2]
Inoculum density at the cusp of the susceptible/resistant cutoff.Repeat the test with a freshly prepared and carefully standardized inoculum. Ensure thorough vortexing to break up clumps.[1]
Variation in media components.[1]If preparing your own media, perform quality control on each new batch of Middlebrook 7H10/7H11 and OADC supplement.[1]
Issue 2: Discrepancies Between Liquid and Solid Media Methods
Possible Cause Troubleshooting Step
Different critical concentrations for liquid vs. solid media.Ensure you are using the correct interpretive criteria for the specific method being used. (See Table 1).
Inherent differences in drug activity in broth vs. agar.[5]Report results from both methods and consider the possibility of low-level resistance that may be detected differently by each system.
Presence of microcolonies on solid media.[2]The presence of microcolonies alone may not indicate resistance. Re-evaluate growth after further incubation.[2]
Issue 3: Suspected Ethambutol Monoresistance
Possible Cause Troubleshooting Step
Ethambutol monoresistance is rare and often associated with isoniazid resistance.[1][2]Confirm the result using a different testing method (e.g., if the initial result was from a broth system, confirm with the agar proportion method).[1][2] Review quality control data to rule out systemic errors.
False resistance due to inoculum issues.[1]Repeat the test with meticulous attention to inoculum preparation.[1]

Data Presentation

Table 1: Critical Concentrations for Ethambutol Susceptibility Testing

MethodMediumCritical Concentration (µg/mL)Reference
Agar ProportionMiddlebrook 7H105.0[2]
Agar ProportionMiddlebrook 7H117.5[1]
BACTEC™ MGIT™ 9607H9 Broth5.0[1]
BACTEC™ 460TB7H12 Broth2.5[2]
Sensititre™ MYCOTB7H9 Broth4.0 (suggested breakpoint)[1]

Experimental Protocols

Agar Proportion Method (Qualitative)

The agar proportion method is a reference method for M. tuberculosis susceptibility testing. It determines the proportion of bacilli in a culture that are resistant to a specific concentration of an antimicrobial agent.

  • Inoculum Preparation:

    • Culture M. tuberculosis on a solid medium until sufficient growth is observed.

    • Scrape colonies and transfer them to a sterile tube containing a saline solution with Tween 80.

    • Vortex the suspension for 1-2 minutes to homogenize.

    • Allow the suspension to sit for 30 minutes to allow larger particles to settle.

    • Adjust the turbidity of the supernatant to a 1.0 McFarland standard.

    • Prepare serial dilutions (e.g., 10⁻² and 10⁻⁴) of the adjusted suspension.

  • Plating:

    • Inoculate 0.1 mL of the 10⁻² and 10⁻⁴ dilutions onto drug-free control quadrants of Middlebrook 7H10 or 7H11 agar plates.

    • Inoculate 0.1 mL of the 10⁻² dilution onto quadrants containing ethambutol at the critical concentration.

  • Incubation:

    • Incubate plates at 37°C in a 5-10% CO₂ atmosphere for 3 weeks.

  • Interpretation:

    • Count the number of colonies on the drug-free control and drug-containing quadrants.

    • An isolate is considered resistant if the number of colonies on the drug-containing medium is ≥1% of the number of colonies on the drug-free control.[1]

Broth Microdilution Method (Quantitative - MIC)

This method determines the minimum inhibitory concentration (MIC) of ethambutol. The Sensititre™ MYCOTB plate is a commercially available example.[1]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of M. tuberculosis as described for the agar proportion method, adjusting to a 0.5 McFarland standard.

    • Dilute the suspension according to the manufacturer's instructions for the specific microtiter plate format.

  • Inoculation:

    • Inoculate each well of the microtiter plate (containing serial dilutions of ethambutol and a growth control well) with the prepared bacterial suspension.

  • Incubation:

    • Seal the plate and incubate at 37°C. Readings can typically be taken at 7, 10, 14, and 21 days.[1]

  • Interpretation:

    • The MIC is the lowest concentration of ethambutol that inhibits visible growth of the mycobacteria.

Visualizations

TroubleshootingWorkflow start Inconsistent EMB DST Results check_qc Review QC Data (Strain, Media, Reagents) start->check_qc qc_ok QC Pass? check_qc->qc_ok qc_fail Address QC Failure (e.g., new reagents, re-validate) qc_ok->qc_fail No check_inoculum Review Inoculum Preparation (Homogeneity, Density) qc_ok->check_inoculum Yes qc_fail->start inoculum_issue Inoculum Issue Suspected? check_inoculum->inoculum_issue repeat_test Repeat Test with Careful Inoculum Prep inoculum_issue->repeat_test Yes compare_methods Compare with Reference Method (e.g., Broth vs. Agar Proportion) inoculum_issue->compare_methods No repeat_test->compare_methods methods_agree Results Concordant? compare_methods->methods_agree report_confirmed Report Confirmed Result methods_agree->report_confirmed Yes investigate_discordance Investigate Discordance (e.g., Molecular Testing, MIC) methods_agree->investigate_discordance No investigate_discordance->report_confirmed FactorsAffectingEMB_DST cluster_intrinsic Intrinsic Factors cluster_technical Technical Factors mic_range Narrow MIC Range (Susceptible vs. Resistant) inconsistent_results Inconsistent Results mic_range->inconsistent_results resistance_mechanism Resistance Mechanism (embB mutations, etc.) resistance_mechanism->inconsistent_results inoculum Inoculum Preparation (Clumping, Density) inoculum->inconsistent_results media Medium Composition (7H10 vs 7H11, OADC lot) media->inconsistent_results method Testing Method (Agar, Broth, Molecular) method->inconsistent_results incubation Incubation Time incubation->inconsistent_results

References

Technical Support Center: Managing Ethambutol-Induced Metal Chelation in Experimental Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to prevent the chelation of metal cations by ethambutol in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is ethambutol and why does it chelate metal cations?

Ethambutol is an antituberculosis drug that inhibits the synthesis of the mycobacterial cell wall.[1] Its chemical structure contains two nitrogen atoms that can donate electrons, allowing it to bind to metal cations and form a stable ring-like structure, a process known as chelation. This chelating ability is thought to be related to its mechanism of action and some of its side effects.

Q2: Which metal cations are most affected by ethambutol chelation?

Research has shown that ethambutol can chelate several divalent metal cations. The order of stability of these complexes generally follows the Irving-Williams series.[1] Copper (Cu²⁺) and zinc (Zn²⁺) are significantly chelated by ethambutol. Studies have also investigated its interactions with cobalt (Co²⁺) and nickel (Ni²⁺).[1]

Q3: What are the potential consequences of ethambutol's chelation in my experiments?

The chelation of essential metal cations by ethambutol in your culture media can lead to several experimental issues:

  • Altered Cellular Physiology: Depletion of essential metals like copper and zinc can affect the activity of metalloenzymes, disrupt cellular signaling pathways, and impact overall cell health and viability.

  • Inaccurate Experimental Results: If your experiment involves metal-dependent processes, the unintended chelation by ethambutol can confound your results, leading to misinterpretation of the drug's effects.

  • Reduced Efficacy of Other Treatments: If you are co-administering other drugs or compounds whose activity depends on metal cofactors, ethambutol chelation may reduce their effectiveness.

Q4: How can I prevent ethambutol from chelating metal cations in my media?

The primary strategy to counteract ethambutol's chelating effect is to supplement the experimental media with an excess of the specific metal cation(s) of concern. This ensures that sufficient free metal ions are available for cellular processes, even in the presence of ethambutol.

Q5: Are there any alternatives to ethambutol that do not chelate metals?

Yes, if metal chelation is a significant concern for your experimental system, you might consider using alternative antimycobacterial agents. Fluoroquinolones, such as moxifloxacin, have been investigated as potential substitutes for ethambutol in certain treatment regimens. However, the choice of an alternative should be carefully considered based on the specific research question and the susceptibility of the mycobacterial strain.

Troubleshooting Guide: Ethambutol-Related Chelation Issues

Problem Possible Cause Recommended Solution
Unexpected cell toxicity or reduced cell viability in the presence of ethambutol. Ethambutol is chelating essential metal cations, leading to cellular stress and death.Supplement the media with the appropriate metal cation (e.g., copper or zinc sulfate) to counteract the chelation effect. Start with a 1:1 molar ratio of supplemental metal to ethambutol and optimize as needed.
Variability in experimental results when using ethambutol. Inconsistent levels of free metal ions in the media due to chelation by ethambutol.Prepare a fresh, metal-supplemented medium for each experiment to ensure consistency. Quantify the free metal ion concentration if possible.
Precipitate formation in the media after adding supplemental metals. The concentration of the supplemental metal salt exceeds its solubility limit in the media, or it is reacting with other media components.Prepare a concentrated stock solution of the metal salt in high-purity water and add it to the media while stirring. Avoid adding concentrated metal solutions directly to concentrated media components. Prepare the final medium by adding components in a specific order, often adding calcium and magnesium salts last and separately.[2]
The biological effect of a metal-dependent compound is inhibited in the presence of ethambutol. Ethambutol is sequestering the metal cation required for the compound's activity.Increase the concentration of the supplemental metal cation to ensure its availability for both ethambutol chelation and the activity of the other compound.

Quantitative Data Summary

The stability of the complex formed between a chelator and a metal ion is described by the stability constant (log K). A higher log K value indicates a more stable complex.

Table 1: Stability Constants (log K) of Ethambutol with Divalent Metal Cations

Metal CationStability Constant (log K)Reference
Co(II)6.25[1]
Ni(II)7.50[1]
Cu(II)11.20[1]
Zn(II)6.80[1]

Data obtained at 30°C in an aqueous solution with an ionic strength of 0.1 M (NaClO₄).

Experimental Protocols

Protocol 1: Preparation of Metal-Supplemented Media to Counteract Ethambutol Chelation

This protocol provides a general framework for supplementing cell culture or experimental media with metal cations to prevent their chelation by ethambutol.

Materials:

  • Ethambutol dihydrochloride

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile-filtered stock solution of the desired metal salt (e.g., CuSO₄·5H₂O or ZnSO₄·7H₂O) at a high concentration (e.g., 100 mM)

  • Your basal experimental medium

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Determine the final concentration of ethambutol required for your experiment. The Minimum Inhibitory Concentration (MIC) for Mycobacterium tuberculosis can range from 0.5 to 5.0 µg/mL.[1][3][4][5][6]

  • Calculate the molar concentration of ethambutol. The molecular weight of this compound is 277.2 g/mol .

  • Determine the desired molar ratio of supplemental metal to ethambutol. A 1:1 molar ratio is a good starting point. You may need to optimize this based on your specific experimental system.

  • Prepare the basal medium. Dissolve all media components except for the ethambutol and the supplemental metal salt in about 90% of the final volume of high-purity water.

  • Add the ethambutol. Prepare a stock solution of ethambutol and add the required volume to the medium.

  • Add the supplemental metal. While stirring the medium, slowly add the calculated volume of the concentrated metal salt stock solution.

  • Adjust the final volume and pH. Bring the medium to the final volume with high-purity water and adjust the pH as required for your experimental conditions.

  • Sterilize the medium. Filter-sterilize the final metal-supplemented medium using a 0.22 µm filter.

  • Perform a quality control check. Visually inspect the sterilized medium for any signs of precipitation.

Protocol 2: Quantification of Free Metal Ions using an Ion-Selective Electrode (ISE)

This protocol describes the use of an Ion-Selective Electrode (ISE) to measure the concentration of free metal ions in your prepared medium.

Materials:

  • Ion-Selective Electrode (ISE) specific for the metal of interest (e.g., Cu²⁺ or Zn²⁺)

  • Reference electrode

  • Ion meter or pH/mV meter

  • Standard solutions of the metal ion of known concentrations

  • Your prepared experimental medium (with and without ethambutol and/or supplemental metals)

Procedure:

  • Calibrate the ISE. Follow the manufacturer's instructions to calibrate the electrode using a series of standard solutions of the metal ion. This will generate a standard curve of mV reading versus log of the metal ion concentration.

  • Prepare your samples. Have your control medium, ethambutol-containing medium, and metal-supplemented ethambutol medium ready for measurement.

  • Measure the potential. Immerse the ISE and the reference electrode in your first sample and record the stable mV reading.

  • Rinse and repeat. Thoroughly rinse the electrodes with deionized water between each measurement and proceed to measure the potential in your other samples.

  • Calculate the free metal ion concentration. Use the standard curve to determine the concentration of free metal ions in each of your samples based on their mV readings.

Visualizations

ChelationMechanism Ethambutol Ethambutol Complex Ethambutol-Metal Complex Ethambutol->Complex Chelation Metal Metal Cation (e.g., Cu²⁺, Zn²⁺) Metal->Complex Cell Bacterial or Eukaryotic Cell Metal->Cell Uptake Complex->Cell Reduced Uptake Metalloenzyme Metalloenzyme Cell->Metalloenzyme Cofactor for

Diagram 1: Chelation of a metal cation by ethambutol, reducing its bioavailability for cellular uptake.

PreventionWorkflow cluster_prep Media Preparation cluster_qc Quality Control cluster_exp Experimentation A Determine Ethambutol Concentration B Calculate Molar Concentration of Ethambutol A->B C Choose Molar Ratio of Supplemental Metal B->C D Prepare Basal Medium C->D E Add Ethambutol D->E F Add Supplemental Metal (e.g., CuSO₄ or ZnSO₄) E->F G Adjust pH and Volume F->G H Sterile Filter G->H I Visually Inspect for Precipitate H->I J Quantify Free Metal Ions (Optional, using ISE) I->J No Precipitate K Proceed with Experiment J->K

Diagram 2: Experimental workflow for preparing metal-supplemented media to prevent ethambutol chelation.

TroubleshootingLogic Start Problem Observed: Precipitate in Media Q1 Was the supplemental metal added from a concentrated stock to a concentrated medium? Start->Q1 A1_Yes Dilute medium before adding concentrated metal stock. Q1->A1_Yes Yes Q2 Were calcium and magnesium salts added separately and last? Q1->Q2 No A1_Yes->Q2 A2_No Revise order of addition: add Ca²⁺ and Mg²⁺ salts separately at the end. Q2->A2_No No Q3 Is the pH of the medium stable? Q2->Q3 Yes A2_No->Q3 A3_No Check buffering capacity and re-adjust pH before sterile filtration. Q3->A3_No No End Precipitation Resolved Q3->End Yes A3_No->End

Diagram 3: Logical troubleshooting guide for addressing precipitation in metal-supplemented media.

References

Technical Support Center: Enhancing Ethambutol Permeability Across Biological Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the permeability of ethambutol formulations.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro permeability studies of ethambutol.

Low Apparent Permeability (Papp) of Ethambutol in Caco-2 Assays

Q: My Caco-2 assay consistently shows low Papp values for my ethambutol formulation. What are the potential causes and how can I troubleshoot this?

A: Low apparent permeability (Papp) for a hydrophilic drug like ethambutol in Caco-2 assays is a common challenge. Here are several potential causes and troubleshooting steps:

  • Monolayer Integrity:

    • Problem: A compromised Caco-2 monolayer can lead to artificially high permeability for paracellular markers (like Lucifer yellow) but may not accurately reflect the transport of your ethambutol formulation. Conversely, an overly tight monolayer can restrict even passive diffusion.

    • Troubleshooting:

      • Regularly check the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers. TEER values should be stable and within the range established in your laboratory for confluent monolayers (typically >200 Ω·cm²).

      • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be low and consistent across experiments, indicating a tight and healthy monolayer.

  • Low Compound Recovery:

    • Problem: Ethambutol, being a polar molecule, might adhere to plasticware or the cell monolayer, leading to an underestimation of the amount transported.

    • Troubleshooting:

      • Use low-binding plates and pipette tips.

      • Include a mass balance study by measuring the compound concentration in the donor and receiver compartments, as well as in cell lysates, at the end of the experiment to quantify recovery.

      • Adding a small percentage of a non-ionic surfactant or bovine serum albumin (BSA) to the receiver compartment can help prevent non-specific binding.

  • Efflux Transporter Activity:

    • Problem: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which can actively pump ethambutol out of the cells, reducing its net transport across the monolayer.

    • Troubleshooting:

      • Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the involvement of active efflux.

      • Perform the assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp, to see if the apical-to-basolateral permeability increases.

  • Inherent Low Permeability of the Formulation:

    • Problem: The formulation itself may not be effectively enhancing the permeability of ethambutol.

    • Troubleshooting:

      • Re-evaluate your formulation strategy. Consider incorporating permeation enhancers, developing a prodrug, or utilizing a different nanoformulation approach.

      • Refer to the quantitative data in the tables below to compare the expected permeability enhancement of different strategies.

High Variability in PAMPA Assay Results for Ethambutol

Q: I am observing high variability in the permeability results for my ethambutol formulation using the Parallel Artificial Membrane Permeability Assay (PAMPA). What could be the reasons?

A: High variability in PAMPA is often related to the artificial membrane's integrity and the experimental setup, especially for hydrophilic compounds.

  • Inconsistent Membrane Formation:

    • Problem: The lipid layer, which forms the artificial membrane, may not be uniform across all wells, leading to inconsistent permeability.

    • Troubleshooting:

      • Ensure the lipid solution is fresh and properly dissolved.

      • Apply the lipid solution consistently to each well of the donor plate. Automated liquid handlers can improve precision.

      • Allow sufficient time for the solvent to evaporate and the lipid layer to form a stable membrane before adding the donor solution.

  • Unstirred Water Layer (UWL) Effect:

    • Problem: For hydrophilic drugs like ethambutol, the unstirred water layer adjacent to the artificial membrane can become the rate-limiting barrier to diffusion, leading to underestimation and variability in permeability.

    • Troubleshooting:

      • Incorporate gentle shaking or stirring during the incubation period to reduce the thickness of the UWL.

      • Optimize the stirring speed to ensure it is consistent across all wells and does not disrupt the artificial membrane.

  • pH and Solubility Issues:

    • Problem: The pH of the donor and acceptor solutions can affect the ionization state and solubility of ethambutol, influencing its partitioning into the lipid membrane.

    • Troubleshooting:

      • Maintain a consistent and physiologically relevant pH in both the donor and acceptor compartments. For intestinal permeability simulation, a pH gradient (e.g., pH 6.5 in the donor and pH 7.4 in the acceptor) is often used.

      • Ensure your ethambutol formulation is completely dissolved in the donor solution before starting the assay.

Frequently Asked Questions (FAQs)

This section addresses common questions related to enhancing ethambutol permeability.

Q1: What are the most promising strategies for improving the permeability of ethambutol?

A1: Several strategies have shown promise in enhancing the permeability of ethambutol across biological membranes:

  • Nanoformulations: Encapsulating ethambutol in nanoparticles can protect it from degradation, facilitate its transport across cell membranes, and allow for sustained release. Promising nanocarriers include:

    • Polymeric nanoparticles: Using biodegradable polymers like chitosan can enhance permeability. Formulations of ethambutol with chitosan have shown increased permeability across lipid bilayers.[1][2]

    • Lipid-based nanoparticles: Liposomes can encapsulate hydrophilic drugs like ethambutol and facilitate their passage through lipid membranes.

    • Inclusion complexes: Cyclodextrins can form inclusion complexes with ethambutol, potentially improving its solubility and membrane interaction.[1][2][3][4][5]

  • Prodrugs: Modifying the chemical structure of ethambutol to create a more lipophilic prodrug can significantly enhance its passive diffusion across membranes. The prodrug is then converted back to the active ethambutol within the target cell. Ester-based prodrugs of ethambutol have been explored for this purpose.[6][7]

  • Efflux Pump Inhibition: Co-administration of ethambutol with an efflux pump inhibitor can increase its intracellular concentration by preventing it from being pumped out of the cells. Inhibitors like verapamil and carbonyl cyanide m-chlorophenyl hydrazone (CCCP) have been shown to reduce resistance to ethambutol in Mycobacterium tuberculosis.[3][8]

  • Ion-Pairing: Forming an ion pair between the cationic ethambutol and a lipophilic counter-ion (like a fatty acid) can increase its lipophilicity and facilitate its transport across lipid membranes.[9][10][11]

Q2: How can I choose the most appropriate in vitro model to test the permeability of my ethambutol formulation?

A2: The choice of the in vitro model depends on the specific question you are trying to answer:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that is useful for screening the passive permeability of a large number of compounds. It is a good starting point to assess the potential of a formulation to improve passive diffusion. Different PAMPA models are available to mimic the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[9][12][13][14][15][16]

  • Caco-2 Cell Monolayer Assay: This cell-based assay is considered the gold standard for predicting in vivo intestinal absorption. Caco-2 cells form a polarized monolayer with tight junctions and express various transporters, making it suitable for studying both passive and active transport, as well as efflux mechanisms.[17][18][19][20][21][22][23][24]

Q3: Are there any known cellular pathways that are affected by ethambutol formulations to enhance permeability?

A3: Some formulation strategies can influence cellular pathways to improve permeability:

  • Tight Junction Modulation: Some permeation enhancers, like chitosan, are known to transiently open the tight junctions between epithelial cells. This allows for increased paracellular transport of molecules like ethambutol. The effect is generally reversible, and the barrier integrity is restored after the enhancer is removed. This modulation often involves interactions with tight junction proteins like Zonula Occludens-1 (ZO-1) and occludin.[23][25][26][27]

  • Transporter Interactions: Ethambutol itself can interact with solute carrier (SLC) transporters, such as organic cation transporters (OCTs).[28][29][30] Formulating ethambutol into nanoparticles or as a prodrug could potentially alter its interaction with these transporters, either by targeting specific uptake transporters or by avoiding recognition by efflux transporters.

Data Presentation

The following tables summarize quantitative data from various studies on improving ethambutol permeability.

Table 1: Characteristics of Ethambutol Nanoformulations

Formulation TypePolymer/CarrierParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
NanoparticlesChitosanNot SpecifiedNot SpecifiedNot Specified[1][2]
Inclusion Complexβ-CyclodextrinNot ApplicableNot ApplicableNot Applicable[1][2][3][4][5]

Table 2: Permeability Data of Ethambutol Formulations

FormulationIn Vitro ModelApparent Permeability (Papp) (cm/s)Permeability Enhancement (Fold Increase)Reference
Pure EthambutolLipid BilayerNot directly provided, but 48.7% permeation in 2h-[1][2]
Ethambutol-Chitosan DPILipid BilayerNot directly provided, but up to 71% permeation in 2h~1.5[1][2]
EthambutolCaco-2Predicted to be permeable-[8]

Experimental Protocols

Detailed Methodology for Caco-2 Permeability Assay

This protocol provides a general guideline for assessing the permeability of ethambutol formulations using the Caco-2 cell model.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

    • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the TEER of each well using a voltohmmeter. Only use monolayers with TEER values above your established threshold.

    • (Optional but recommended) Perform a Lucifer yellow permeability test to confirm the integrity of the paracellular barrier.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the ethambutol formulation, dissolved in transport buffer, to the apical (donor) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh transport buffer. Also, collect a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of ethambutol in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the permeable membrane.

      • C0 is the initial concentration of the drug in the donor compartment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture (21-25 days) Monolayer_integrity Assess Monolayer Integrity (TEER, Lucifer Yellow) Caco2_culture->Monolayer_integrity Formulation_prep Prepare Ethambutol Formulation Add_formulation Add Formulation to Apical Side Formulation_prep->Add_formulation Monolayer_integrity->Add_formulation Incubate Incubate at 37°C with Shaking Add_formulation->Incubate Sample_collection Collect Samples from Basolateral Side Incubate->Sample_collection Quantification Quantify Ethambutol (LC-MS/MS) Sample_collection->Quantification Papp_calculation Calculate Papp Value Quantification->Papp_calculation

Caption: Workflow for Caco-2 Permeability Assay.

signaling_pathway cluster_strategy Permeability Enhancement Strategy cluster_membrane Biological Membrane cluster_outcome Outcome Nano Nanoformulation (e.g., Chitosan) TJ Tight Junctions (ZO-1, Occludin) Nano->TJ Modulates Prodrug Prodrug Cell_membrane Cell Membrane Prodrug->Cell_membrane Enhanced Passive Diffusion Efflux_inhibitor Efflux Pump Inhibitor Efflux_pump Efflux Pump (e.g., P-gp) Efflux_inhibitor->Efflux_pump Inhibits Increased_permeability Increased Ethambutol Permeability TJ->Increased_permeability Leads to Cell_membrane->Increased_permeability Leads to Efflux_pump->Increased_permeability Inhibition leads to

Caption: Strategies to enhance ethambutol permeability.

References

Technical Support Center: Mitigating Hepatotoxicity of Anti-Tuberculosis Drug Regimens in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the hepatotoxicity of anti-tuberculosis therapy (ATT) in animal models. As ethambutol is almost exclusively used in combination with other drugs known for their hepatotoxic potential, such as isoniazid (INH), rifampicin (RIF), and pyrazinamide (PZA), this guide focuses on mitigating the liver injury induced by the complete treatment regimen.

Frequently Asked Questions (FAQs)

Q1: Is ethambutol itself hepatotoxic in animal models?

A1: Ethambutol is generally not considered to be hepatotoxic on its own. It is a first-line adjunctive medication used in combination with other antituberculosis agents.[1] While there have been rare case reports of clinically apparent acute liver injury linked to ethambutol, hepatotoxicity in patients undergoing ATT is most commonly attributed to isoniazid, rifampicin, and pyrazinamide.[1][2] The addition of ethambutol to INH and RIF does not appear to significantly increase the rate of transient liver enzyme elevations.[1]

Q2: What is the primary mechanism of liver injury caused by anti-tuberculosis drugs like isoniazid and rifampicin?

A2: The hepatotoxicity of anti-tuberculosis drugs is multifactorial. Key mechanisms include:

  • Oxidative Stress: The metabolism of isoniazid, particularly when co-administered with rifampicin (which induces cytochrome P450 enzymes), produces reactive oxygen species (ROS).[3] This leads to lipid peroxidation and damage to hepatocytes.

  • Mitochondrial Dysfunction: Toxic metabolites can impair mitochondrial function, leading to ATP depletion and cell death.

  • Inflammatory Response: Drug-induced liver injury can trigger an inflammatory cascade involving the activation of pathways like NF-κB and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[4][5]

Q3: Which animal models are most commonly used to study ATT-induced hepatotoxicity?

A3: Wistar albino rats are frequently used in studies of ATT-induced hepatotoxicity.[6][7] Experimental models typically involve the daily administration of a combination of isoniazid and rifampicin, with or without pyrazinamide, for several weeks to induce liver injury.[5][6][8]

Q4: What are the standard biochemical markers for assessing hepatotoxicity in these models?

A4: The most common serum biochemical markers include:

  • Alanine Aminotransferase (ALT)

  • Aspartate Aminotransferase (AST)

  • Alkaline Phosphatase (ALP)

  • Total Bilirubin (TBIL)

  • Total Protein and Albumin levels[6]

Elevated levels of ALT, AST, ALP, and bilirubin, along with decreased total protein and albumin, are indicative of liver damage.

Troubleshooting Guides

Issue 1: Inconsistent or no significant elevation of liver enzymes in the toxic control group.
  • Possible Cause 1: Incorrect Drug Dosages or Administration Route.

    • Solution: Ensure that the doses of isoniazid, rifampicin, and pyrazinamide are sufficient to induce hepatotoxicity. Refer to established protocols. For instance, a combination of isoniazid (50 mg/kg) and rifampicin (100 mg/kg) administered intraperitoneally has been shown to be effective in rats.[6][7] Another study successfully induced hepatotoxicity with oral administration of INH (50 mg/kg) and RIF (50 mg/kg) for 28 days.[4][5]

  • Possible Cause 2: Insufficient Duration of Treatment.

    • Solution: Hepatotoxicity may take several weeks to develop. A treatment duration of 21 to 28 days is common in many successful protocols.[5][8] Monitor a subset of animals at different time points to determine the optimal duration for your specific model.

  • Possible Cause 3: Animal Strain and Individual Variability.

    • Solution: While Wistar rats are commonly used, there can be variability in response. Ensure a sufficient number of animals per group to account for individual differences. If issues persist, consider sourcing animals from a different vendor or exploring other strains. One study noted difficulty in reproducing a delayed-onset liver injury model in Wistar rats that had been previously reported.[9]

Issue 2: High mortality rate in the experimental groups.
  • Possible Cause 1: Excessive Drug Toxicity.

    • Solution: The chosen doses of anti-tuberculosis drugs may be too high, leading to systemic toxicity and death. Consider a dose-response study to find a dosage that induces measurable hepatotoxicity without causing excessive mortality.

  • Possible Cause 2: Stress from Handling and Administration.

    • Solution: Acclimatize the animals to the experimental conditions and handling procedures before starting the study. Ensure that the administration technique (e.g., oral gavage, intraperitoneal injection) is performed correctly to minimize stress and injury.

Data on Hepatoprotective Agents

The following tables summarize the quantitative data from studies investigating the hepatoprotective effects of various compounds against ATT-induced liver injury in animal models.

Table 1: Effect of Silymarin on Liver Function Markers in Rats with INH and RIF-Induced Hepatotoxicity

GroupAST (U/L)ALT (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Control55.4 ± 4.245.2 ± 3.8145.7 ± 12.10.45 ± 0.05
INH (50 mg/kg) + RIF (100 mg/kg)185.6 ± 15.3165.4 ± 14.8345.2 ± 28.71.25 ± 0.11
INH + RIF + Silymarin (200 mg/kg)75.8 ± 6.968.5 ± 5.7185.4 ± 16.30.65 ± 0.07

Data adapted from a study on Wistar albino rats treated for 28 days.[6][7][10]

Table 2: Effect of Glycyrrhiza glabra Extract on Liver Enzymes in Rats with INH and RIF-Induced Hepatotoxicity

GroupAST (U/L)ALT (U/L)ALP (U/L)
Control78.5 ± 2.445.3 ± 1.8135.2 ± 3.5
INH + RIF198.7 ± 5.1155.6 ± 4.2310.4 ± 6.8
INH + RIF + G. glabra (200 mg/kg)110.2 ± 3.675.4 ± 2.9185.7 ± 4.1
INH + RIF + G. glabra (400 mg/kg)95.6 ± 3.160.8 ± 2.5160.3 ± 3.9

Data represents approximate values derived from graphical representations in a study on rats.[11]

Table 3: Effect of N-acetylcysteine (NAC) on Liver Enzymes in Patients on ATT

Group (at 2 weeks)AST (mean ± SD)ALT (mean ± SD)
ATT Only110.3 ± 105.4100.8 ± 102.1
ATT + NAC29.8 ± 12.330.1 ± 14.2

Data from a randomized clinical trial in elderly patients. While this is human data, it supports the mechanism and potential of NAC seen in animal studies.[12][13][14]

Experimental Protocols

Protocol 1: Induction of Hepatotoxicity with Isoniazid and Rifampicin in Rats
  • Animals: Male Wistar albino rats (250-300 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping:

    • Group 1: Control (vehicle, e.g., normal saline).

    • Group 2: Toxic Control (INH + RIF).

    • Group 3 onwards: Treatment groups (INH + RIF + Hepatoprotective agent).

  • Drug Preparation:

    • Prepare a fresh solution of Isoniazid (50 mg/kg) in sterile water.

    • Prepare a fresh solution of Rifampicin (100 mg/kg) in sterile water.

  • Administration:

    • Administer INH and RIF via intraperitoneal injection daily for 28 days.[6][7]

    • Administer the hepatoprotective agent (e.g., Silymarin 200 mg/kg, orally) daily, typically 1 hour before the administration of INH and RIF.[6][7]

  • Monitoring: Monitor the body weight and general health of the animals daily.

  • Sample Collection: At the end of the 28-day period, fast the animals overnight. Collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination.[6]

Protocol 2: Histopathological Analysis of Liver Tissue
  • Fixation: Immediately fix a portion of the liver in 10% neutral buffered formalin.

  • Processing: After fixation, dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope for evidence of hepatocellular necrosis, inflammation, fatty changes, and other signs of liver damage.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Dosing Period (28 Days) cluster_analysis Phase 3: Sample Collection & Analysis A Animal Acclimatization (Wistar Rats, 1 week) B Random Grouping (Control, Toxic, Treatment) A->B C Daily Dosing: - Control: Vehicle - Toxic: INH + RIF - Treatment: Protective Agent + INH + RIF B->C D Daily Monitoring: - Body Weight - Clinical Signs C->D E Overnight Fasting D->E F Blood Collection (Biochemical Analysis: AST, ALT, ALP, Bilirubin) E->F G Liver Excision (Histopathology) E->G

Caption: Experimental workflow for assessing hepatoprotective agents.

ATT_Hepatotoxicity_Pathway cluster_drug_metabolism Drug Metabolism cluster_cellular_stress Cellular Stress & Damage cluster_inflammatory_response Inflammatory Response cluster_outcome Outcome cluster_mitigation Mitigation Pathways INH Isoniazid (INH) P450 Cytochrome P450 (induced by RIF) INH->P450 RIF Rifampicin (RIF) RIF->P450 induces Metabolites Toxic Metabolites P450->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Mito_Dys Mitochondrial Dysfunction Metabolites->Mito_Dys Ox_Stress Oxidative Stress (Lipid Peroxidation) ROS->Ox_Stress Mito_Dys->Ox_Stress NFkB NF-κB Activation Ox_Stress->NFkB NLRP3 NLRP3 Inflammasome Activation Ox_Stress->NLRP3 Hepatocyte_Injury Hepatocyte Injury & Necrosis Ox_Stress->Hepatocyte_Injury Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NLRP3->Cytokines Cytokines->Hepatocyte_Injury Antioxidants Hepatoprotective Agents (e.g., Silymarin, NAC) Antioxidants->ROS scavenges Antioxidants->Ox_Stress inhibits

Caption: Signaling pathways in ATT-induced hepatotoxicity.

References

Validation & Comparative

Comparative efficacy of ethambutol and its synthetic analogues against M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ethambutol, a cornerstone of first-line tuberculosis therapy for over half a century, continues to play a critical role in combating Mycobacterium tuberculosis (Mtb).[1][2] Its primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the biosynthesis of the mycobacterial cell wall.[1][3][4][5][6] Specifically, ethambutol disrupts the formation of arabinogalactan, a key component that links mycolic acids to the peptidoglycan layer, thereby compromising the structural integrity of the bacterium.[3][5] While effective, the bacteriostatic nature of ethambutol and the emergence of drug-resistant Mtb strains necessitate the exploration of novel, more potent analogues.[1][5] This guide provides a comparative analysis of the efficacy of ethambutol and its synthetic analogues against Mtb, supported by experimental data and detailed methodologies.

Comparative Efficacy: A Look at the Numbers

Numerous studies have focused on synthesizing and evaluating ethambutol analogues to enhance its antimycobacterial activity. The primary metric for assessing efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits 90% of bacterial growth (MIC⁹⁰). While many analogues have been developed, a significant breakthrough in potency remains elusive. Many derivatives exhibit comparable or even reduced activity compared to the parent compound.[1][2][7]

Below is a summary of the in vitro activity of selected ethambutol analogues against M. tuberculosis H37Rv, the standard laboratory strain.

CompoundStructureMIC⁹⁰ (µg/mL)Reference
Ethambutol (EMB)N,N'-bis[(1S)-1-(hydroxymethyl)propyl]ethane-1,2-diamine0.8[1]
Analogue 7 (Symmetrical cyclopentyl)N,N'-bis((S)-1-cyclopentyl-1-hydroxypropan-2-yl)ethane-1,2-diamine>6.25[1]
Analogue 8 (Symmetrical dimethyl)N,N'-bis((S)-1-hydroxypropan-2-yl)ethane-1,2-diamine>6.25[1]
Analogue 2 (α-methyl substitution)(2S)-2-({2-[(2S)-2-aminobutan-1-ol]amino}ethylamino)butan-1-olComparable to EMB[2]

Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Interestingly, early structure-activity relationship (SAR) studies revealed that the stereochemistry of ethambutol is critical for its activity, with the (S,S)-isomer being approximately 500 times more potent than the (R,R)-isomer.[1] Modifications to the side chains, such as the introduction of bulky groups, often lead to a decrease in activity, suggesting steric constraints within the enzyme's binding pocket.[2]

Experimental Protocols: A Guide to Reproducibility

To ensure the reliability and comparability of efficacy data, standardized experimental protocols are essential. The following outlines a typical methodology for determining the MIC of ethambutol and its analogues against M. tuberculosis.

Microbroth Dilution Method for MIC⁹⁰ Determination

This method is widely used to determine the in vitro susceptibility of M. tuberculosis to antimicrobial agents.

1. Preparation of Bacterial Inoculum:

  • A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) to mid-log phase (OD₆₀₀ of 0.4–0.6).

  • The bacterial culture is then diluted with fresh 7H9 medium to achieve a final optical density of 0.01 at 600 nm.

2. Preparation of Drug Dilutions:

  • Stock solutions of ethambutol and its analogues are prepared in an appropriate solvent (e.g., deionized water or DMSO).

  • Two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • 100 µL of the diluted bacterial culture is added to each well of the microtiter plate containing the drug dilutions, resulting in a final volume of 200 µL.

  • The plates are sealed and incubated at 37°C for 7 days.

4. Determination of MIC⁹⁰:

  • Following incubation, the MIC⁹⁰ is determined by visual inspection as the lowest drug concentration that inhibits at least 90% of the bacterial growth compared to the drug-free control well.[1]

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate ethambutol's mechanism of action and a general workflow for the screening of its analogues.

Ethambutol_Mechanism cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by Ethambutol Arabinogalactan Arabinogalactan Mycolic Acids Mycolic Acids Arabinogalactan->Mycolic Acids links to Peptidoglycan Peptidoglycan Peptidoglycan->Arabinogalactan attached to Ethambutol Ethambutol Arabinosyl Transferases (EmbA, EmbB, EmbC) Arabinosyl Transferases (EmbA, EmbB, EmbC) Ethambutol->Arabinosyl Transferases (EmbA, EmbB, EmbC) inhibits Arabinosyl Transferases (EmbA, EmbB, EmbC)->Arabinogalactan synthesizes Analogue_Screening_Workflow Start Start Synthesis of Analogues Synthesis of Analogues Start->Synthesis of Analogues In vitro Screening (MIC determination) In vitro Screening (MIC determination) Synthesis of Analogues->In vitro Screening (MIC determination) Lead Identification (Potent Analogues) Lead Identification (Potent Analogues) In vitro Screening (MIC determination)->Lead Identification (Potent Analogues) Lead Identification (Potent Analogues)->Synthesis of Analogues Inactive Cytotoxicity Assays Cytotoxicity Assays Lead Identification (Potent Analogues)->Cytotoxicity Assays Active Cytotoxicity Assays->Lead Identification (Potent Analogues) High Toxicity In vivo Efficacy Studies In vivo Efficacy Studies Cytotoxicity Assays->In vivo Efficacy Studies Low Toxicity End End In vivo Efficacy Studies->End

References

Ethambutol Delivery: A Head-to-Head Comparison of Oral vs. Inhaled Routes in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a cornerstone of first-line tuberculosis therapy, traditionally administered orally. However, the emergence of drug-resistant strains and the need for improved therapeutic outcomes have spurred interest in alternative delivery routes. Inhaled drug delivery offers the potential for direct targeting of the lungs, the primary site of Mycobacterium tuberculosis infection, thereby maximizing local drug concentrations while minimizing systemic side effects. This guide provides a comprehensive head-to-head comparison of oral versus inhaled ethambutol delivery in preclinical models, supported by experimental data, to inform future research and drug development efforts.

Data Presentation: Pharmacokinetics and Efficacy

Direct comparative studies evaluating the pharmacokinetics and efficacy of oral versus inhaled ethambutol in the same animal model are limited. The following tables synthesize available data from various preclinical studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of Ethambutol via Oral and Inhaled Routes in Rodent Models

ParameterOral Administration (Mouse Model)Inhaled Administration (Mouse Model)Key Findings & Citations
Peak Plasma Concentration (Cmax) Variable, dependent on dose.Data not available in a directly comparable study.Oral administration leads to systemic absorption with peak plasma levels achieved within hours[1].
Lung Tissue Concentration Tissue-to-plasma concentration ratios >2 observed 2 hours post-dose.[2]Expected to be significantly higher than plasma concentrations.Oral ethambutol demonstrates good penetration into lung tissue[2][3]. Inhaled delivery of other anti-tubercular drugs results in significantly higher lung concentrations compared to oral administration[4].
Area Under the Curve (AUC) Systemic exposure is well-characterized.Data not available in a directly comparable study.Oral bioavailability is a key determinant of systemic AUC.
Bioavailability Systemically bioavailable.Pulmonary bioavailability is expected to be high.Inhaled delivery bypasses first-pass metabolism, potentially increasing local bioavailability in the lungs.

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental design, animal models, and analytical methods.

Table 2: Efficacy of Ethambutol via Oral and Inhaled Routes in Murine Tuberculosis Models

ParameterOral AdministrationInhaled AdministrationKey Findings & Citations
Bacterial Load Reduction (CFU/lung) Demonstrates efficacy, typically in combination with other drugs. A shallow dose-response has been observed in rats.[5]Shows anti-M. tuberculosis activity at concentrations as low as 0.625 mg/mL in an autoluminescent murine model.[6]Both routes have demonstrated efficacy in reducing bacterial load in the lungs of infected mice[5][6][7]. Inhaled delivery of other anti-TB drugs has shown similar or superior efficacy to oral administration, often at lower doses[8].
Dosing Frequency Typically administered daily.[5]Can potentially be administered less frequently due to high local concentrations.Reduced dosing frequency with inhaled therapy could improve patient compliance.
Systemic Effects Associated with systemic side effects.Expected to have reduced systemic exposure and side effects.Direct lung delivery aims to minimize systemic drug levels.

Note: Efficacy data is often reported as part of combination therapy, making it challenging to isolate the specific contribution of ethambutol. The cited studies used different methodologies to assess efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the oral and inhaled administration of ethambutol in a murine model.

Oral Administration (Gavage) in Mice

Objective: To administer a precise oral dose of ethambutol to mice.

Materials:

  • Ethambutol hydrochloride

  • Vehicle (e.g., sterile water or 0.5% carboxymethyl cellulose)

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Dissolve ethambutol hydrochloride in the chosen vehicle to the desired concentration. Ensure the solution is homogenous. For suspension formulations, ensure uniform suspension before each administration.

  • Animal Handling and Restraint: Weigh the mouse to determine the correct dosing volume (typically up to 10 mL/kg)[9][10]. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Measure the appropriate insertion depth of the gavage needle (from the mouth to the last rib). Gently insert the gavage needle into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the ethambutol solution.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing[9][10].

Inhaled Administration (Intratracheal Instillation) in Mice

Objective: To deliver a precise dose of ethambutol directly to the lungs of mice. This method is often used in preclinical studies to mimic aerosol delivery.

Materials:

  • Ethambutol hydrochloride

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer or a catheter-based system)

  • Syringes

  • Light source for transillumination of the trachea

  • Slanted board for positioning the mouse

Procedure:

  • Preparation of Dosing Solution: Dissolve ethambutol hydrochloride in sterile saline to the desired concentration. The solution should be sterile and free of particulates.

  • Anesthesia and Positioning: Anesthetize the mouse using isoflurane. Place the anesthetized mouse in a supine position on a slanted board (approximately 45-60 degrees).

  • Tracheal Visualization: Use a light source to transilluminate the neck and visualize the trachea. Gently pull the tongue to the side to open the airway.

  • Intratracheal Instillation: Insert the tip of the intratracheal instillation device into the trachea. A brief movement of the liquid in the catheter tip can confirm correct placement in the airway.

  • Administration: Administer the ethambutol solution as a fine spray directly into the lungs.

  • Recovery: Allow the mouse to recover from anesthesia on a warming pad. Monitor for normal breathing.

Mandatory Visualization

Ethambutol's Mechanism of Action and Synergistic Pathway with Isoniazid

Ethambutol_Pathway cluster_mycobacterium Mycobacterium tuberculosis Cell Wall Synthesis cluster_drugs Drug Action cluster_targets Molecular Targets Arabinogalactan Arabinogalactan Synthesis CellWall Cell Wall Integrity Arabinogalactan->CellWall MycolicAcid Mycolic Acid Synthesis MycolicAcid->CellWall Ethambutol Ethambutol EmbB Arabinosyl Transferase (EmbB) Ethambutol->EmbB Inhibits EtbR EtbR (Transcriptional Repressor) Ethambutol->EtbR Binds to & enhances repression Isoniazid Isoniazid (prodrug) KatG KatG Isoniazid->KatG Activated by INH_Active Activated Isoniazid KatG->INH_Active InhA InhA INH_Active->InhA Inhibits EmbB->Arabinogalactan Catalyzes InhA->MycolicAcid Catalyzes EtbR->InhA Represses transcription

Caption: Ethambutol's dual mechanism of action.

Experimental Workflow: Comparative Analysis of Oral vs. Inhaled Ethambutol

Experimental_Workflow cluster_oral Oral Delivery Arm cluster_inhaled Inhaled Delivery Arm Infection Tuberculosis Infection Model (e.g., Murine Aerosol Infection) Oral_Admin Oral Gavage (Ethambutol) Infection->Oral_Admin Inhaled_Admin Intratracheal Instillation (Ethambutol) Infection->Inhaled_Admin Oral_PK Pharmacokinetic Analysis (Plasma & Lung Tissue) Oral_Admin->Oral_PK Oral_Efficacy Efficacy Assessment (Lung CFU Count) Oral_Admin->Oral_Efficacy Comparison Head-to-Head Comparison (PK, Efficacy, Safety) Oral_PK->Comparison Oral_Efficacy->Comparison Inhaled_PK Pharmacokinetic Analysis (Plasma & Lung Tissue) Inhaled_Admin->Inhaled_PK Inhaled_Efficacy Efficacy Assessment (Lung CFU Count) Inhaled_Admin->Inhaled_Efficacy Inhaled_PK->Comparison Inhaled_Efficacy->Comparison

Caption: Workflow for comparing oral and inhaled ethambutol.

Conclusion

The available preclinical data, although not from direct head-to-head comparative studies, suggests that inhaled ethambutol holds promise as a targeted therapy for tuberculosis. The primary advantage of the inhaled route is the potential to achieve high local drug concentrations in the lungs, the site of infection, which may lead to improved efficacy and a reduction in systemic side effects compared to oral administration. Future research should focus on direct, well-controlled comparative studies in relevant animal models to quantify the pharmacokinetic and pharmacodynamic advantages of inhaled ethambutol. Such studies are essential to guide the clinical development of novel, inhaled formulations of this critical anti-tuberculosis drug.

References

Validating Ethambutol's Efficacy in Macrophage Infection Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethambutol (EMB) is a first-line bacteriostatic antibiotic used in the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M.tb). As M.tb is a facultative intracellular pathogen that primarily resides and replicates within host macrophages, understanding the efficacy of anti-TB drugs in this cellular environment is paramount for developing effective treatment strategies. Macrophage infection models, utilizing both cell lines such as THP-1 and primary human monocyte-derived macrophages (MDMs), serve as crucial in vitro systems to evaluate the intracellular activity of antimicrobial agents. This guide provides a comparative overview of ethambutol's performance in these models, supported by experimental data and detailed protocols.

Comparative Intracellular Efficacy of Ethambutol

The intracellular activity of ethambutol is a critical determinant of its therapeutic effect. Studies have shown that ethambutol penetrates macrophages and exerts its antimycobacterial effect, although its potency can be lower compared to its activity against extracellular bacteria. The following table summarizes the intracellular efficacy of ethambutol and compares it with other anti-TB drugs in macrophage infection models.

DrugMacrophage ModelMycobacterial StrainConcentrationIntracellular Activity (log10 CFU reduction vs. control)Reference
Ethambutol Human MacrophagesM. aviumNot Specified0.67[1]
Rifampin THP-1M. tuberculosis H37Rv20x MIC-1.5[2]
Moxifloxacin THP-1M. tuberculosis H37Rv20x MIC-0.5[2]
Bedaquiline THP-1M. tuberculosis H37Rv20x MIC-1.5[2]
Clofazimine Whole-Blood CulturesM. tuberculosis H37RvOral DoseInactive[3]
Ofloxacin Whole-Blood CulturesM. tuberculosis H37RvOral Dose-1.40 ± 0.27[3]

Synergistic Activity of Ethambutol in Macrophage Models

Ethambutol is often used in combination with other drugs to enhance efficacy and prevent the emergence of resistance. Several studies have demonstrated synergistic or additive effects when ethambutol is combined with other antimycobacterial agents in macrophage infection models. This synergy is often attributed to ethambutol's ability to increase the permeability of the mycobacterial cell wall, facilitating the entry of other drugs.

Drug CombinationMacrophage ModelMycobacterial StrainKey FindingsReference
Ethambutol + Meropenem/Clavulanate THP-1M. tuberculosisEnhanced intracellular killing compared to individual drugs.
Ethambutol + Clarithromycin J-774M. aviumEnhanced bactericidal activity.
Ethambutol + Lactoferrin Not SpecifiedM. aviumEnhanced anti-mycobacterial effect through promotion of autophagy.[4]

Experimental Protocols

Macrophage Infection Model for Intracellular Drug Efficacy Testing

This protocol describes a general workflow for assessing the intracellular activity of antimicrobial compounds against M. tuberculosis using the THP-1 human monocytic cell line.

1. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • After differentiation, wash the adherent macrophages with fresh, pre-warmed RPMI-1640 to remove PMA and non-adherent cells.

2. Bacterial Culture and Opsonization:

  • Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Harvest the bacteria by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in RPMI-1640.

  • Opsonize the bacteria by incubating with 10% human serum for 30 minutes at 37°C to facilitate phagocytosis.

3. Macrophage Infection:

  • Infect the differentiated THP-1 macrophages with the opsonized M. tuberculosis at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

  • Incubate for 2-4 hours at 37°C to allow for phagocytosis.

  • Wash the cells three times with pre-warmed PBS to remove extracellular bacteria. Some protocols may include a short incubation with amikacin (200 µg/mL) to kill any remaining extracellular bacteria, followed by washing.

4. Drug Treatment:

  • Add fresh culture medium containing the desired concentrations of ethambutol and/or other test compounds to the infected macrophages. Include a drug-free control.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

5. Assessment of Intracellular Bacterial Viability:

  • At the end of the incubation period, lyse the macrophages with 0.1% saponin or Triton X-100 in PBS to release intracellular bacteria.

  • Serially dilute the lysates in PBS containing 0.05% Tween 80 and plate on Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Enumerate the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. The efficacy of the drug is calculated by comparing the CFU counts in the treated wells to the drug-free control wells.

Signaling Pathways and Mechanism of Action in Macrophages

Ethambutol's Mechanism of Action

Ethambutol's primary mechanism of action is the inhibition of arabinosyl transferases, enzymes essential for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[2] This disruption of the cell wall integrity can also indirectly influence the host-pathogen interaction within the macrophage.

Ethambutol_Mechanism Ethambutol Ethambutol ArabinosylTransferases Arabinosyl Transferases (EmbA, EmbB, EmbC) Ethambutol->ArabinosylTransferases Inhibits Mycobacterium Mycobacterium (within macrophage) Arabinogalactan Arabinogalactan Synthesis ArabinosylTransferases->Arabinogalactan CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall DrugPermeability Increased Cell Wall Permeability Arabinogalactan->DrugPermeability Disruption leads to BacterialGrowth Inhibition of Bacterial Growth CellWall->BacterialGrowth Maintains

Caption: Mechanism of action of ethambutol.

Experimental Workflow for Macrophage Infection Assay

The following diagram illustrates the key steps in a typical in vitro macrophage infection assay to evaluate the intracellular efficacy of a drug like ethambutol.

Macrophage_Infection_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis THP1_culture 1. Culture & Differentiate THP-1 Monocytes Infection 3. Infect Macrophages (MOI 1-10) THP1_culture->Infection Mtb_culture 2. Culture & Opsonize M. tuberculosis Mtb_culture->Infection Wash 4. Wash Extracellular Bacteria Infection->Wash Treatment 5. Add Ethambutol & Test Compounds Wash->Treatment Incubation 6. Incubate for 3-5 Days Treatment->Incubation Lysis 7. Lyse Macrophages Incubation->Lysis Plating 8. Serial Dilution & Plating Lysis->Plating CFU_count 9. Enumerate CFUs Plating->CFU_count

Caption: Experimental workflow for a macrophage infection assay.

Potential Host Signaling Pathways Modulated by Ethambutol

While ethambutol directly targets the mycobacterium, its effects on the bacterial cell wall can lead to altered interactions with the host macrophage, potentially influencing signaling pathways such as autophagy and NF-κB. The exact mechanisms are still under investigation.

Host_Signaling_Pathways Ethambutol Ethambutol CellWallDamage Mycobacterial Cell Wall Damage Ethambutol->CellWallDamage PAMPs Altered PAMPs Presentation CellWallDamage->PAMPs Autophagy Autophagy PAMPs->Autophagy May Induce NFkB NF-κB Signaling PAMPs->NFkB May Modulate BacterialClearance Enhanced Bacterial Clearance Autophagy->BacterialClearance Cytokine Cytokine Production (e.g., TNF-α, IL-1β) NFkB->Cytokine Cytokine->BacterialClearance

Caption: Potential modulation of host signaling by ethambutol.

Conclusion

Macrophage infection models are indispensable tools for the preclinical evaluation of anti-tuberculosis drugs. The data presented in this guide demonstrate that while ethambutol exhibits intracellular activity, its efficacy can be modest when used as a monotherapy. However, its synergistic potential with other antimicrobial agents highlights its crucial role in combination therapy. The detailed experimental protocols and workflow diagrams provided herein offer a framework for the consistent and reproducible validation of ethambutol and novel anti-TB compounds in a physiologically relevant context. Further research into the modulation of host signaling pathways by ethambutol could unveil new avenues for host-directed therapies to combat tuberculosis.

References

Navigating the Nuances of Ethambutol Susceptibility in Tuberculosis: A Comparative Guide to In Vitro MIC and Therapeutic Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in the clinical management of Mycobacterium tuberculosis (MTB) is the inconsistent correlation between in vitro minimum inhibitory concentration (MIC) values for ethambutol and in vivo therapeutic success. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the current methodologies for ethambutol susceptibility testing, the ongoing debate surrounding clinical breakpoints, and the available data on their relevance to patient outcomes.

While a direct and consistent quantitative link between specific ethambutol MIC values and the probability of treatment success or failure in MTB infections remains elusive in clinical studies, a comprehensive understanding of the available testing methods and their limitations is essential for interpreting results and guiding future research.

Comparison of In Vitro Susceptibility Testing Methods for Ethambutol against M. tuberculosis

Various phenotypic methods are employed to determine the MIC of ethambutol for MTB isolates. These methods differ in their principle, turnaround time, and the medium used, all of which can influence the resulting MIC value. The table below summarizes the key characteristics of commonly used methods.

MethodPrincipleTypical Turnaround TimeCommon Breakpoints/Critical Concentrations (mg/L)Notes
Agar Proportion (AP) Compares colony growth on drug-free vs. drug-containing solid medium (e.g., Middlebrook 7H10/7H11). Resistance is defined as ≥1% growth relative to the control.3-4 weeks5.0, 7.5Considered a reference method, but slow. Results can be difficult to reproduce.
Broth Microdilution (e.g., Sensititre MYCOTB) Determines the lowest drug concentration in liquid medium that inhibits visible bacterial growth.10-21 daysCLSI suggests a breakpoint of 4 µg/mL, but notes a lack of clinical correlation[1].Provides a quantitative MIC value. Faster than solid media methods.
BACTEC™ MGIT™ 960 System Automated system detecting mycobacterial growth in liquid medium by monitoring oxygen consumption via a fluorescent sensor.4-13 daysN/A (Qualitative: Susceptible/Resistant)FDA-cleared for qualitative susceptibility testing. Faster results.
Resazurin Microtitre Assay (REMA) A colorimetric method where a redox indicator (resazurin) changes color in the presence of viable, metabolically active bacteria.8-9 daysDistinguishes between susceptible (MIC ≤2.5) and resistant (MIC ≥3.125) isolates[2].Rapid and inexpensive. MICs are generally lower than those from agar-based methods[2][3].
Microplate Alamar Blue Assay (MABA) Similar to REMA, uses Alamar Blue as a redox indicator to assess bacterial viability.~14 daysBreakpoint MIC often considered 4 µg/mL[4].Shown to have good agreement with the proportion method and genotypic results[4].

The Challenge of Clinical Correlation

Despite the availability of various testing methods, establishing a definitive ethambutol MIC that predicts treatment outcomes in tuberculosis has been problematic. Pharmacokinetic/pharmacodynamic (PK/PD) modeling studies have begun to shed light on this issue, suggesting that historical breakpoints may be suboptimal.

A key study utilizing Monte Carlo simulations to model drug exposure in patients proposed a new breakpoint MIC of 2.0 mg/L for ethambutol, corresponding to a critical concentration of 4.0 mg/L in Middlebrook medium[1]. This model was based on achieving a target drug exposure associated with maximal bacterial killing in at least 90% of the patient population[1]. However, these PK/PD-derived breakpoints have not yet been prospectively validated against clinical outcomes in large patient cohorts.

The clinical relevance of ethambutol is further supported by studies showing that it effectively penetrates and accumulates in tuberculous pulmonary lesions[5]. This ability to reach high concentrations at the site of infection may explain its clinical efficacy, even when in vitro MICs suggest modest activity[5].

While direct quantitative correlation is lacking for MTB, some studies in multidrug-resistant tuberculosis (MDR-TB) have qualitatively linked ethambutol resistance to poorer outcomes. For instance, patients with MDR-TB who exhibited resistance to ethambutol were less likely to achieve initial sputum bacteriology conversion[6].

Alternative Approaches: Genotypic Susceptibility Testing

Given the challenges with phenotypic testing, molecular methods that detect mutations associated with resistance are increasingly used. For ethambutol, resistance is primarily associated with mutations in the embB gene, particularly at codon 306[4].

Comparison of Phenotypic vs. Genotypic Methods:

FeaturePhenotypic Methods (e.g., Broth Microdilution)Genotypic Methods (e.g., DNA Sequencing of embB)
Measures Bacterial growth inhibition (MIC)Presence of resistance-conferring mutations
Turnaround Time Days to weeksHours to days
Correlation Direct measure of susceptibility, but clinical correlation is weak.Good correlation with phenotypic resistance, especially for key mutations.
Limitations Slow, influenced by testing conditions, inconsistent breakpoints.Novel or rare mutations may be missed; absence of a mutation does not guarantee susceptibility[1].

Analysis of the embB gene has shown sensitivities and specificities for predicting ethambutol resistance ranging from 81.3% and 86.8%, respectively[4]. These molecular tests can provide a rapid indication of potential resistance, aiding in the timely optimization of treatment regimens[4].

Experimental Protocols

Broth Microdilution for Ethambutol MIC Determination (Based on Sensititre MYCOTB)
  • Isolate Preparation: A suspension of the MTB isolate is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: The standardized suspension is diluted, and a specific volume is added to a 96-well microtiter plate containing serial twofold dilutions of ethambutol in Middlebrook 7H9 broth.

  • Incubation: The plate is sealed and incubated at 37°C.

  • Reading Results: The plate is read at specified time points (e.g., 10, 14, and 21 days). The MIC is recorded as the lowest concentration of ethambutol that completely inhibits visible growth of the MTB isolate.

Agar Proportion Method for Ethambutol Susceptibility
  • Media Preparation: Middlebrook 7H10 or 7H11 agar plates are prepared with and without specific "critical concentrations" of ethambutol (e.g., 5.0 mg/L).

  • Inoculum Preparation: A suspension of the MTB isolate is prepared and serially diluted (e.g., 10⁻² and 10⁻⁴).

  • Inoculation: A standardized volume of each dilution is inoculated onto both the drug-containing and drug-free agar plates.

  • Incubation: Plates are incubated at 37°C in a CO₂-enriched atmosphere for 3-4 weeks.

  • Interpretation: The number of colonies on the drug-containing medium is compared to the number on the drug-free medium. The isolate is considered resistant if the number of colonies on the drug-containing plate is ≥1% of the number on the control plate.

DNA Sequencing of the embB Gene
  • DNA Extraction: Genomic DNA is extracted from a pure culture of the MTB isolate.

  • PCR Amplification: The embB gene, particularly the region containing codons associated with resistance (e.g., codon 306), is amplified using specific primers and Polymerase Chain Reaction (PCR).

  • Sequencing: The amplified PCR product is purified and sequenced using Sanger or next-generation sequencing methods.

  • Data Analysis: The resulting DNA sequence is compared to a reference wild-type embB sequence (e.g., from H37Rv) to identify any mutations.

Visualizing the Workflow

The following diagram illustrates the workflow from sample collection to the different susceptibility testing pathways and their connection to clinical decision-making.

G cluster_0 Clinical Phase cluster_1 Microbiology & DST cluster_2 Data Interpretation & Clinical Decision Patient with Suspected TB Patient with Suspected TB Sputum Sample Collection Sputum Sample Collection Patient with Suspected TB->Sputum Sample Collection MTB Isolate Culture MTB Isolate Culture Sputum Sample Collection->MTB Isolate Culture Phenotypic DST Phenotypic DST MTB Isolate Culture->Phenotypic DST Weeks Genotypic DST Genotypic DST MTB Isolate Culture->Genotypic DST Days Agar Proportion Agar Proportion Phenotypic DST->Agar Proportion Broth Microdilution Broth Microdilution Phenotypic DST->Broth Microdilution MGIT MGIT Phenotypic DST->MGIT MIC Value / S vs R Result MIC Value / S vs R Result Phenotypic DST->MIC Value / S vs R Result DNA Sequencing (embB) DNA Sequencing (embB) Genotypic DST->DNA Sequencing (embB) Mutation Analysis Mutation Analysis Genotypic DST->Mutation Analysis Treatment Guidance Treatment Guidance MIC Value / S vs R Result->Treatment Guidance Patient Outcome Patient Outcome Treatment Guidance->Patient Outcome Weak Correlation for EMB MIC Mutation Analysis->Treatment Guidance

Workflow from patient sample to susceptibility testing and clinical outcome.

Conclusion

The correlation between in vitro ethambutol MIC and in vivo therapeutic outcomes in tuberculosis remains an area of active research and debate. While phenotypic tests provide a measure of an isolate's susceptibility, their direct predictive power for clinical success is limited by inconsistencies in methodology and a lack of clinically validated breakpoints. PK/PD modeling and genotypic testing offer promising alternatives that can provide more rapid and potentially more relevant data for guiding treatment decisions. For researchers and drug development professionals, a multi-faceted approach that considers the nuances of different testing methods, incorporates PK/PD principles, and leverages genotypic information will be crucial in advancing our ability to optimize tuberculosis therapy and combat the emergence of drug resistance.

References

Ethambutol Formulations: A Comparative Analysis of Chitosan-Based vs. Conventional Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ethambutol formulations with and without chitosan, supported by experimental data. The inclusion of chitosan in ethambutol formulations has been explored to enhance its therapeutic efficacy and reduce toxicity.

This analysis delves into key performance indicators such as drug release profiles, encapsulation efficiency, and biocompatibility, offering a clear comparison between chitosan-containing and other nanoparticle-based formulations of ethambutol.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative data from various studies to facilitate a direct comparison between different ethambutol formulations.

Formulation TypeDrug Release ProfileEncapsulation Efficiency (%)Biocompatibility/Cytotoxicity
Ethambutol with Chitosan Sustained release; one study with a similar anti-tubercular drug (Rifampicin) in chitosan nanoparticles showed a biphasic pattern with 90-95% release over 72 hours.High, influenced by drug-to-polymer ratio.Lower cytotoxicity compared to pure ethambutol. IC50 of 279 µg/mL on RAW 264.7 macrophages. Cell viability >80% on A549, Calu-3, and NR8383 cell lines.[1]
Ethambutol without Chitosan (Albumin Nanoparticles) Sustained release; 79.082 ± 2.98% released in 24 hours.[2][3][4]34 ± 0.06 to 75.7 ± 0.08.[2][3][4]Data not available in the reviewed studies.
Ethambutol without Chitosan (Solid Lipid Nanoparticles) Data not available in the reviewed studies.>98.[5][6]Biocompatible and non-toxic as determined by MTT assay.[5][6]
Pure Ethambutol Rapid release.Not applicable.Higher cytotoxicity compared to chitosan formulation. IC50 of 176 µg/mL on RAW 264.7 macrophages.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Preparation of Ethambutol-Loaded Chitosan Nanoparticles (Ionic Gelation Method)

The ionic gelation method is a common technique for preparing chitosan nanoparticles.[8][9][10] It involves the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, typically sodium tripolyphosphate (TPP).

  • Chitosan Solution Preparation: A specific concentration of chitosan is dissolved in an acidic solution, such as 1% v/v acetic acid, to protonate the amino groups, rendering the polymer soluble and positively charged.

  • Drug Incorporation: Ethambutol is dissolved in the chitosan solution.

  • Cross-linking: An aqueous solution of TPP is added dropwise to the chitosan-ethambutol solution under constant magnetic stirring.

  • Nanoparticle Formation: The electrostatic interactions between the positively charged chitosan and the negatively charged TPP molecules lead to the formation of cross-linked nanoparticles, encapsulating the ethambutol.

  • Purification: The resulting nanoparticle suspension is centrifuged to separate the nanoparticles from the reaction medium and any unencapsulated drug. The pellet is then washed and resuspended in deionized water.

Preparation of Ethambutol-Loaded Albumin Nanoparticles (Desolvation Method)

The desolvation method is used to prepare albumin-based nanoparticles.[2][3][4]

  • Albumin Solution Preparation: Bovine serum albumin (BSA) is dissolved in deionized water.

  • Drug Incorporation: Ethambutol is added to the BSA solution.

  • Desolvation: A desolvating agent, typically ethanol, is added dropwise to the albumin-drug solution under constant stirring. This causes the albumin to precipitate and form nanoparticles.

  • Cross-linking: A cross-linking agent, such as glutaraldehyde, is added to stabilize the formed nanoparticles.

  • Purification: The nanoparticle suspension is purified by centrifugation or dialysis to remove the cross-linking agent and other impurities.

In Vitro Drug Release Study

The in vitro release of ethambutol from the nanoparticles is typically studied using a dialysis method.

  • A known amount of the ethambutol-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and kept under constant agitation at a controlled temperature (e.g., 37°C).

  • At predetermined time intervals, samples of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of ethambutol in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cells (e.g., A549 human lung adenocarcinoma cells or NR8383 rat alveolar macrophages) are seeded in a 96-well plate and allowed to adhere overnight.[11]

  • The cells are then treated with various concentrations of the ethambutol formulations (pure drug, chitosan nanoparticles, etc.) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, the treatment medium is removed, and a solution of MTT is added to each well.

  • The plate is incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • The formazan crystals are then dissolved in a solubilizing agent (e.g., dimethyl sulfoxide - DMSO).

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The cell viability is expressed as a percentage relative to the untreated control cells.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of ethambutol and a typical experimental workflow for nanoparticle preparation and characterization.

Ethambutol_Mechanism_of_Action cluster_Mycobacterium Mycobacterium Cell Ethambutol Ethambutol EmbA Arabinosyltransferase EmbA Ethambutol->EmbA inhibits EmbB Arabinosyltransferase EmbB Ethambutol->EmbB inhibits EmbC Arabinosyltransferase EmbC Ethambutol->EmbC inhibits CellWall Cell Wall Synthesis CellWallIntegrity Loss of Cell Wall Integrity & Inhibition of Cell Division CellWall->CellWallIntegrity disruption leads to Arabinogalactan Arabinogalactan Synthesis EmbA->Arabinogalactan catalyzes Lipoarabinomannan Lipoarabinomannan Synthesis EmbA->Lipoarabinomannan catalyzes EmbB->Arabinogalactan catalyzes EmbB->Lipoarabinomannan catalyzes EmbC->Arabinogalactan catalyzes EmbC->Lipoarabinomannan catalyzes Arabinogalactan->CellWall components of Lipoarabinomannan->CellWall components of

Caption: Mechanism of action of ethambutol in Mycobacterium.

Nanoparticle_Workflow cluster_Preparation Nanoparticle Preparation cluster_Characterization Characterization Polymer Chitosan or Albumin Mixing Mixing & Dissolving Polymer->Mixing Drug Ethambutol Drug->Mixing Crosslinking Ionic Gelation or Desolvation/Cross-linking Mixing->Crosslinking Purification Centrifugation/ Washing Crosslinking->Purification Nanoparticles Ethambutol-Loaded Nanoparticles Purification->Nanoparticles ParticleSize Particle Size & Zeta Potential (DLS) Nanoparticles->ParticleSize Morphology Morphology (SEM/TEM) Nanoparticles->Morphology Encapsulation Encapsulation Efficiency (HPLC) Nanoparticles->Encapsulation Release In Vitro Drug Release (Dialysis) Nanoparticles->Release Cytotoxicity Cytotoxicity (MTT Assay) Nanoparticles->Cytotoxicity

Caption: Experimental workflow for nanoparticle preparation and characterization.

References

Reviving the Arsenal: A Comparative Guide to Novel Ethambutol Analogues Against Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge. Ethambutol (EMB), a cornerstone of first-line tuberculosis therapy, is increasingly compromised by resistance, primarily driven by mutations in the embB gene. This guide provides a comparative assessment of novel ethambutol analogues, with a focus on their potency against resistant strains, supported by experimental data and detailed methodologies.

Overcoming Resistance: A Look at Novel Analogues

The quest for new anti-tubercular agents has led to the development of several promising ethambutol analogues. These compounds aim to circumvent existing resistance mechanisms and offer improved efficacy. A standout candidate in this arena is SQ109 , a 1,2-diamine analogue that has advanced to clinical trials. Unlike its predecessor, SQ109 exhibits a distinct mechanism of action, retaining activity against EMB-resistant strains.[1]

The Promise of SQ109: A Shift in Mechanism

Ethambutol's primary target is the arabinosyl transferase EmbB, an enzyme crucial for the synthesis of the mycobacterial cell wall.[2][3] Mutations in the embB gene, particularly at codon 306, are the most frequent cause of EMB resistance, leading to a diminished binding affinity of the drug.[2][4]

SQ109, however, charts a different course. It targets the MmpL3 transporter , a vital protein responsible for shuttling mycolic acids, essential components of the mycobacterial outer membrane.[1] By inhibiting MmpL3, SQ109 effectively disrupts the assembly of the cell wall, a mechanism that is independent of the EmbB mutations that confer resistance to ethambutol. This novel mode of action allows SQ109 to be active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1][5]

Comparative Potency: A Data-Driven Analysis

The efficacy of these novel analogues is best understood through a direct comparison of their Minimum Inhibitory Concentrations (MICs) against both drug-sensitive and resistant Mtb strains. The following tables summarize the available data.

CompoundMtb StrainResistance ProfileMIC (µg/mL)
Ethambutol H37RvDrug-Sensitive1.0
embB306 mutantEMB-Resistant4 - >16
SQ109 H37RvDrug-Sensitive0.2 - 0.78
EMB-Resistant Clinical IsolateEMB-Resistant0.2 - 0.78
MDR Clinical IsolatesMultidrug-Resistant0.2 - 0.78
XDR Clinical IsolatesExtensively Drug-Resistant0.2 - 0.78

Table 1: Comparative MIC values of Ethambutol and SQ109 against various M. tuberculosis strains. Data compiled from multiple sources.[1][2][3][5]

While comprehensive comparative data for a wide range of novel analogues against multiple resistant strains remains an area of active research, the available information on SQ109 demonstrates its significant potential. Further head-to-head studies are crucial to fully delineate the structure-activity relationships and identify other promising candidates.

Experimental Protocols: Ensuring Rigorous Evaluation

The determination of a compound's anti-tubercular activity relies on standardized and reproducible experimental protocols. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of anti-TB agents.

Microplate Alamar Blue Assay (MABA) Protocol

This protocol outlines the key steps for performing the MABA to determine the MIC of novel ethambutol analogues.

1. Preparation of Mycobacterial Culture:

  • Culture M. tuberculosis (e.g., H37Rv or resistant clinical isolates) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.
  • Incubate at 37°C until the culture reaches mid-log phase (OD600 of 0.4-0.6).
  • Adjust the culture to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth to prepare the final inoculum.

2. Preparation of Drug Plates:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microplate. The final concentrations should typically range from 0.1 to 100 µg/mL.
  • Include a drug-free control (medium only) and a positive control (a known anti-TB drug like ethambutol or isoniazid).

3. Inoculation and Incubation:

  • Add 100 µL of the prepared mycobacterial inoculum to each well of the microplate.
  • Seal the plates and incubate at 37°C for 5-7 days.

4. Addition of Alamar Blue and Reading Results:

  • After the incubation period, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
  • Re-incubate the plates for 24-48 hours.
  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
  • The MIC is defined as the lowest drug concentration that prevents this color change.

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

G cluster_membrane Mycobacterial Cell Membrane cluster_cellwall Cell Wall Synthesis MmpL3 MmpL3 Transporter TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri Mycolic_Acid Mycolic Acid Layer Assembly MmpL3->Mycolic_Acid Disruption Disruption of Cell Wall Integrity MmpL3:e->Disruption:w Inhibition leads to SQ109 SQ109 SQ109->MmpL3 Inhibition TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Transport TMM_peri->Mycolic_Acid

Caption: Mechanism of action of SQ109 targeting the MmpL3 transporter.

G start Start: Novel Ethambutol Analogue Synthesis mic In Vitro MIC Determination (e.g., MABA) start->mic cytotox Cytotoxicity Assay (e.g., against Vero cells) mic->cytotox selectivity Calculate Selectivity Index (SI = IC50 / MIC) cytotox->selectivity intracellular Intracellular Activity Assay (Macrophage infection model) selectivity->intracellular Favorable SI in_vivo In Vivo Efficacy Studies (Murine TB model) intracellular->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd lead Lead Candidate for Pre-clinical Development pk_pd->lead

Caption: Experimental workflow for screening novel anti-tuberculosis compounds.

Conclusion and Future Directions

The development of novel ethambutol analogues, particularly SQ109, represents a significant step forward in the fight against drug-resistant tuberculosis. The distinct mechanism of action of SQ109, targeting the MmpL3 transporter, allows it to bypass common resistance pathways affecting ethambutol. While the available data for SQ109 is promising, there is a clear need for more comprehensive, side-by-side comparative studies of a wider range of novel analogues against a diverse panel of clinically relevant, genetically characterized resistant Mtb strains. Such studies will be instrumental in identifying the next generation of anti-tubercular drugs and building more effective treatment regimens to combat this global health threat.

References

Independent Verification of Ethambutol's Inhibitory Effect on Arabinogalactan Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethambutol's performance in inhibiting mycobacterial arabinogalactan synthesis with alternative antimycobacterial agents. The information presented is supported by experimental data from independent research to aid in drug discovery and development efforts.

Introduction

Ethambutol [EMB] is a cornerstone first-line bacteriostatic drug for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. Its primary mechanism of action is the disruption of the mycobacterial cell wall synthesis, a complex and unique structure essential for the bacterium's survival and virulence. Specifically, ethambutol inhibits the biosynthesis of arabinogalactan (AG), a major polysaccharide component of the cell wall core.[1][2][3] This guide delves into the independent verification of this inhibitory effect, presents comparative data with other cell wall-targeting agents, and provides detailed experimental protocols for key assays.

Mechanism of Action: Inhibition of Arabinosyltransferases

The synthesis of arabinogalactan is a multi-step enzymatic process. Ethambutol specifically targets a family of membrane-embedded arabinosyltransferases, namely EmbA, EmbB, and EmbC.[3][4][5] These enzymes are responsible for transferring arabinose residues from the donor molecule decaprenyl-phosphate-arabinose (DPA) to the growing arabinan chains of both arabinogalactan and lipoarabinomannan (LAM).[3][6] By inhibiting these arabinosyltransferases, ethambutol effectively halts the polymerization of arabinan, leading to a defective cell wall that is more permeable and susceptible to other drugs and host immune responses.[7]

Recent structural studies using X-ray crystallography and cryo-electron microscopy have provided a more precise understanding of this interaction, showing that ethambutol binds to similar domains in EmbB and EmbC, thereby directly inhibiting their catalytic activity.[5] Mutations in the embB gene are a common cause of clinical resistance to ethambutol, further validating it as the primary target.

dot

Ethambutol_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall Precursors Arabinose Precursors DPA Decaprenyl-phosphate-arabinose (DPA) (Arabinose Donor) Precursors->DPA Biosynthesis EmbA EmbA DPA->EmbA Arabinose Transfer EmbB EmbB DPA->EmbB Arabinose Transfer EmbC EmbC DPA->EmbC Arabinose Transfer Arabinogalactan Arabinogalactan Synthesis EmbA->Arabinogalactan EmbB->Arabinogalactan LAM Lipoarabinomannan (LAM) Synthesis EmbC->LAM Defective_Cell_Wall Defective Cell Wall Ethambutol Ethambutol Ethambutol->EmbA Inhibition Ethambutol->EmbB Inhibition Ethambutol->EmbC Inhibition

Caption: Ethambutol inhibits arabinosyltransferases (EmbA, EmbB, EmbC), blocking arabinogalactan and LAM synthesis.

Comparative Analysis of Ethambutol and Other Cell Wall Synthesis Inhibitors

While ethambutol is a key anti-TB drug, other agents also target the mycobacterial cell wall, albeit through different mechanisms. A comparison with these alternatives provides a broader perspective for researchers.

Drug ClassDrug Example(s)Primary Target(s)Mechanism of Action
Diamines Ethambutol Arabinosyltransferases (EmbA, EmbB, EmbC) Inhibits the polymerization of arabinan for arabinogalactan and LAM synthesis.
Hydrazides Isoniazid (INH) Enoyl-acyl carrier protein reductase (InhA) Inhibits the synthesis of mycolic acids, another crucial component of the mycobacterial cell wall. [8]
Thioamides Ethionamide Enoyl-acyl carrier protein reductase (InhA) Similar to isoniazid, inhibits mycolic acid synthesis.
Glycopeptides Vancomycin Peptidoglycan precursors Inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.
Benzothiazinones BTZ043 Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibits the synthesis of DPA, the arabinose donor for arabinogalactan and LAM synthesis.

Synergistic Activity with Isoniazid:

Notably, ethambutol exhibits a synergistic effect when used in combination with isoniazid.[8][9] While ethambutol weakens the cell wall by inhibiting arabinogalactan synthesis, isoniazid blocks the synthesis of mycolic acids. Recent studies have revealed a more intricate molecular mechanism for this synergy. Ethambutol has been shown to bind to a transcriptional repressor, EtbR, which in turn enhances the repression of the inhA gene, the target of isoniazid.[8][9] This leads to reduced levels of the InhA enzyme, making the mycobacteria more susceptible to isoniazid's inhibitory action.[8]

dot

Synergistic_Action Ethambutol Ethambutol EtbR EtbR (Transcriptional Repressor) Ethambutol->EtbR binds to Arabinogalactan_Synthesis Arabinogalactan Synthesis Ethambutol->Arabinogalactan_Synthesis inhibits Isoniazid Isoniazid InhA_protein InhA protein (Mycolic Acid Synthesis) Isoniazid->InhA_protein inhibits inhA_gene inhA gene EtbR->inhA_gene represses transcription inhA_gene->InhA_protein expresses Cell_Wall_Disruption Cell_Wall_Disruption InhA_protein->Cell_Wall_Disruption Arabinogalactan_Synthesis->Cell_Wall_Disruption

Caption: Synergistic action of Ethambutol and Isoniazid on the mycobacterial cell wall.

Quantitative Data on Ethambutol's Inhibitory Activity

The following table summarizes quantitative data on the inhibitory effects of ethambutol from various studies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Mycobacterial SpeciesAssay TypeParameterValueReference
M. smegmatis (drug-susceptible)Whole-cell radiolabelingInhibition of arabinogalactan synthesisSignificant inhibition at 3.0 µg/mL[10]
M. smegmatis (drug-resistant)Whole-cell radiolabelingInhibition of arabinogalactan synthesisRequires >50 µg/mL for similar inhibition[2]
M. tuberculosis H37RvMicroplate Alamar Blue AssayMIC2.5 µg/mL
M. tuberculosisAgar proportion methodMIC1-5 µg/mL[3]
M. tuberculosisIn vitro arabinosyltransferase assayIC50Not consistently reported in searched literature

Experimental Protocols

In Vitro Arabinosyltransferase Assay

This assay is crucial for directly measuring the inhibitory effect of compounds on the arabinosyltransferases.

Objective: To determine the in vitro activity of arabinosyltransferases and the inhibitory potential of compounds like ethambutol.

Materials:

  • Mycobacterial membrane preparations (source of arabinosyltransferases)

  • Synthetic arabinoside acceptor (e.g., a diarabinoside, NV6)

  • Radiolabeled or fluorescently tagged decaprenyl-phosphate-arabinose (DPA) as the arabinose donor

  • Ethambutol or other test compounds

  • Reaction buffer (e.g., Tris-HCl with MgCl2 and detergents)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or fluorescence scanner for detection

Protocol:

  • Preparation of Mycobacterial Membranes:

    • Grow Mycobacterium smegmatis or another suitable strain to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using a French press or sonication.

    • Isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, mycobacterial membranes, and the synthetic acceptor.

    • Add the test compound (e.g., ethambutol) at various concentrations.

    • Initiate the reaction by adding the labeled DPA donor.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Product Detection and Analysis:

    • Stop the reaction by adding a solvent like chloroform/methanol.

    • Extract the lipid-linked oligosaccharide product.

    • Spot the extracted product onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the product from the unreacted donor.

    • Visualize and quantify the product using a phosphorimager (for radiolabeled DPA) or a fluorescence scanner.

  • Data Interpretation:

    • The amount of product formed is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Analysis of Mycobacterial Cell Wall Composition by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the monosaccharide components of the cell wall, providing evidence of ethambutol's effect on arabinogalactan content.

Objective: To analyze the monosaccharide composition of the mycobacterial cell wall and assess the impact of ethambutol treatment.

Materials:

  • Mycobacterial cells (treated and untreated with ethambutol)

  • Reagents for cell wall preparation (e.g., SDS, proteinase K)

  • Acids for hydrolysis (e.g., trifluoroacetic acid)

  • Derivatization reagents (e.g., for producing alditol acetates)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., refractive index or mass spectrometer)

  • Monosaccharide standards (arabinose, galactose, etc.)

Protocol:

  • Cell Wall Preparation:

    • Grow mycobacterial cultures in the presence and absence of sub-inhibitory concentrations of ethambutol.

    • Harvest and wash the cells.

    • Disrupt the cells and treat with SDS and proteinase K to remove proteins and lipids, yielding the cell wall core.

  • Hydrolysis:

    • Hydrolyze the purified cell walls with an acid (e.g., 2M trifluoroacetic acid) to release the constituent monosaccharides.

  • Derivatization:

    • Reduce the monosaccharides to their corresponding alditols (e.g., with sodium borohydride).

    • Acetylate the alditols to form volatile derivatives (alditol acetates).

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the alditol acetates using a suitable gradient elution program.

    • Detect and quantify the peaks corresponding to each monosaccharide by comparing their retention times and peak areas to those of the standards.

  • Data Interpretation:

    • A significant decrease in the relative amount of arabinose in the cell walls of ethambutol-treated cells compared to untreated cells provides direct evidence of the drug's inhibitory effect on arabinogalactan synthesis.

Conclusion

Independent studies consistently verify that ethambutol's primary mechanism of action is the inhibition of arabinosyltransferases, leading to a disruption of arabinogalactan and LAM synthesis in the mycobacterial cell wall. This guide provides a comparative framework, quantitative data, and detailed experimental protocols to support further research and development of novel antimycobacterial agents targeting this essential pathway. The synergistic relationship between ethambutol and isoniazid further underscores the importance of a multi-targeted approach in combating tuberculosis.

References

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Ethambutol dihydrochloride

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